4-Benzylpiperazin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzylpiperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMJMGVFFRSXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480081 | |
| Record name | 4-benzylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39139-52-1 | |
| Record name | 4-benzylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylpiperazin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzylpiperazin-1-amine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of 4-Benzylpiperazin-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a disubstituted piperazine derivative characterized by a benzyl group attached to one nitrogen atom of the piperazine ring and an amine group attached to the other.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₇N₃
-
SMILES: C1CN(CCN1CC2=CC=CC=C2)N
-
InChI Key: BEYYLGVAECWCMP-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | Calculated |
| Monoisotopic Mass | 191.142247947 Da | PubChem CID: 12198453 |
| CAS Number | 40675-62-5 (benzoate salt) | ChemicalBook |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as methanol and chloroform. Water solubility is expected to be low for the free base. | Inferred from related compounds |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 1-Benzylpiperazine
This step is adapted from the procedure for the synthesis of 1-benzylpiperazine.[1]
-
Materials: Piperazine hexahydrate, piperazine dihydrochloride monohydrate, absolute ethanol, benzyl chloride, 5N sodium hydroxide, chloroform, anhydrous sodium sulfate.
-
Procedure:
-
A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C in a 250-ml Erlenmeyer flask.
-
Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the solution with swirling.
-
Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.
-
The mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.
-
The precipitated piperazine dihydrochloride is collected by suction filtration and washed with ice-cold absolute ethanol.
-
The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.
-
The salt is collected by suction filtration, washed with dry benzene, and dried.
-
The free base, 1-benzylpiperazine, is obtained by dissolving the dihydrochloride salt in water, making the solution alkaline (pH > 12) with 5N sodium hydroxide, and extracting with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-benzylpiperazine.
-
Step 2: N-Amination of 1-Benzylpiperazine
This step involves the nitrosation of the secondary amine followed by reduction to the hydrazine, a method adapted from the synthesis of 1-aminopiperazine.[2]
-
Materials: 1-Benzylpiperazine, 6N hydrochloric acid, sodium nitrite, sodium hydroxide, chloroform, anhydrous sodium sulfate, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), methanol.
-
Procedure:
-
Nitrosation: 1-Benzylpiperazine (10 mmol) is dissolved in 6N HCl (6 mL) and cooled to -10°C. A solution of NaNO₂ (10 mmol) in water (12 mL) is added slowly over 1 hour, keeping the temperature below 0°C. The pH is then adjusted to 10 with NaOH, and the mixture is extracted with chloroform. The organic layer is dried over Na₂SO₄, and the solvent is evaporated to yield N-nitroso-4-benzylpiperazine.
-
Reduction: The N-nitroso-4-benzylpiperazine (2 mmol) is dissolved in THF (2 mL) and added slowly to a suspension of LiAlH₄ (6 mmol) in THF (10 mL) at 0°C under a nitrogen atmosphere. The mixture is stirred for 5 minutes and then refluxed for 3 hours. After cooling, the reaction is quenched by the careful addition of methanol. The mixture is filtered, and the filtrate is concentrated under vacuum to yield crude this compound. The product can be further purified by column chromatography.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
An analytical method for the identification and purity assessment of this compound can be adapted from established GC-MS protocols for benzylpiperazine and its derivatives.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (30 m length, 250 µm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Injector and Detector Temperatures: 270°C and 290°C, respectively.
-
Oven Temperature Program:
-
Initial temperature: 150°C for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Ramp: 90°C/min to 290°C, hold for 2.30 minutes.
-
-
Sample Preparation: The sample is dissolved in methanol. Derivatization is not typically required for the analysis of piperazine derivatives.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is expected to show characteristic fragments for the benzyl and piperazine-amine moieties.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the involvement of this compound in defined signaling pathways. However, a study on novel quinazoline derivatives incorporating a 4-benzylpiperazin-1-yl moiety has demonstrated significant antitumor activity.[3] These more complex molecules were shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cell lines. This suggests that the 4-benzylpiperazine scaffold could be a valuable pharmacophore for the development of therapeutic agents targeting cell proliferation pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound itself.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
References
Uncharted Territory: The CNS Mechanism of 4-Benzylpiperazin-1-amine Remains Undefined
Despite a comprehensive review of available scientific literature and patent databases, the precise mechanism of action of 4-Benzylpiperazin-1-amine within the central nervous system (CNS) remains largely uncharacterized. Current public domain information does not provide the necessary pharmacological data to construct an in-depth technical guide on its core activities.
While the piperazine moiety is a common scaffold in a multitude of CNS-active drugs, the specific pharmacological profile of this compound has not been detailed in peer-reviewed research.[1][2] Extensive searches have yielded mentions of this compound primarily within the context of chemical synthesis, where it serves as an intermediate or building block for more complex molecules. For instance, it has been cited in patents for the synthesis of hydrazide-containing nuclear transport modulators and hydrazone-based inhibitors of adipose-triglyceride lipase.[3][4] However, these documents do not provide data on the direct biological activity of this compound itself on CNS targets.
Similarly, while research exists on the synthesis and analgesic or antimalarial activities of other 4-substituted piperazine derivatives, this information is not directly transferable to the specific compound .[5][6] The structure-activity relationships of piperazine-based compounds are highly dependent on the nature and position of their substituents.
At present, there is no publicly available data regarding the binding affinities of this compound at various CNS receptors, its functional activity as an agonist, antagonist, or modulator, or its influence on downstream signaling pathways. Without such fundamental experimental data, any description of its mechanism of action would be purely speculative.
Consequently, the creation of a detailed technical guide, quantitative data tables, and signaling pathway diagrams as requested is not feasible. Further empirical research, including receptor binding assays, in vitro functional studies, and in vivo behavioral pharmacology, is required to elucidate the neuropharmacological profile of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. US8999996B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]
- 4. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Screening of 4-Benzylpiperazin-1-amine Derivatives
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, experimental protocols, and biological screening of 4-benzylpiperazin-1-amine derivatives. This class of compounds features a versatile scaffold that is prominent in the development of therapeutic agents across various domains, including oncology, infectious diseases, and neurology.
Introduction to this compound Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are lauded for their versatile chemical properties and ability to be modified to fine-tune pharmacological activity and pharmacokinetic profiles.[1] The this compound framework, in particular, serves as a crucial building block for creating extensive libraries of compounds for screening. The benzyl group can provide important interactions with biological targets, such as cation-π interactions, while the primary amine at the 1-position offers a reactive handle for a wide array of chemical modifications.[2] These derivatives have shown significant potential as anticancer, antibacterial, and central nervous system (CNS) active agents.[3][4][5]
Synthesis of the this compound Core
The synthesis of derivatives begins with the construction of the core this compound structure. This is typically a two-step process starting from piperazine.
Step 1: Synthesis of 1-Benzylpiperazine
The initial step involves the mono-benzylation of piperazine. A common and efficient method is the reaction of piperazine with benzyl chloride.[6][7] To prevent the formation of the disubstituted by-product, 1,4-dibenzylpiperazine, the reaction conditions must be carefully controlled.[6][7]
Step 2: Synthesis of this compound
The second step involves the introduction of an amino group at the 1-position of the piperazine ring. A standard method for this transformation is nitrosation followed by reduction. This process is analogous to the synthesis of N-aminopiperazine from piperazine.[8]
-
Nitrosation: 1-Benzylpiperazine is reacted with a nitrosating agent, such as sodium nitrite in an acidic medium (e.g., HCl), to form N-nitroso-4-benzylpiperazine.[8]
-
Reduction: The resulting nitroso derivative is then reduced to the corresponding hydrazine (this compound). Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or zinc dust in the presence of an acid.[8]
General Synthetic Strategies for Derivatives
With the this compound core in hand, a variety of derivatives can be synthesized. The primary amine group is a versatile nucleophile, enabling several types of modifications.
-
Amide Bond Formation: Reaction with various carboxylic acids, acid chlorides, or anhydrides yields N-acyl derivatives. Coupling agents like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction with carboxylic acids.[9]
-
Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups on various scaffolds. A notable example is the sequential substitution of chlorine atoms on cyanuric chloride (a triazine core) to produce complex s-triazine derivatives.[4][10]
-
Reductive Amination: Condensation with aldehydes or ketones forms a Schiff base (imine) intermediate, which can be subsequently reduced (e.g., with sodium borohydride) to form a secondary amine linkage.
Experimental Protocols
This section provides detailed methodologies for key synthetic steps.
Protocol for Synthesis of 1-Benzylpiperazine[6]
-
A solution of piperazine hexahydrate (0.125 mole) and piperazine dihydrochloride monohydrate (0.125 mole) is prepared in absolute ethanol (50 ml) and warmed to 65°C.
-
Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.
-
The reaction is stirred for an additional 25 minutes at 65°C.
-
The mixture is cooled in an ice bath for 30 minutes to precipitate piperazine dihydrochloride.
-
The precipitate is filtered, and the filtrate containing the product is processed.
-
The filtrate is treated with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride.
-
The salt is collected, dissolved in water, and made alkaline (pH > 12) with 5N sodium hydroxide.
-
The free base is extracted with chloroform, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting oil is purified by vacuum distillation.
Protocol for Synthesis of N-Aminopiperazine (Adaptable for this compound)[8]
-
Nitrosation: The starting piperazine (10 mmol) is dissolved in 6N HCl (6 mL) and cooled to -10°C. A solution of sodium nitrite (10 mmol) in water (12 mL) is added slowly over 1 hour, keeping the temperature below 0°C. The pH is adjusted to 10 with NaOH, and the mixture is extracted with chloroform. The organic layer is dried and evaporated. The crude N-nitroso product is purified by column chromatography.
-
Reduction: The N-nitrosopiperazine (2 mmol) is dissolved in THF (2 mL) and added slowly to a suspension of LiAlH₄ (6 mmol) in THF (10 mL) at 0°C under a nitrogen atmosphere. The mixture is stirred for 5 minutes and then refluxed for 3 hours. After cooling, the reaction is quenched with methanol, filtered, and the filtrate is evaporated to yield the crude N-aminopiperazine, which can be further purified by column chromatography.
General Protocol for Amide Coupling[9]
-
To a stirred solution of a suitable carboxylic acid (1.0 equiv) in dry dichloromethane (DCM), 1,1'-carbonyldiimidazole (1.0 equiv) is added at room temperature.
-
After gas evolution ceases, the mixture is added dropwise to a stirred solution of this compound (1.1 equiv) in dry DCM at 0°C under a nitrogen atmosphere.
-
The reaction is stirred for 30 minutes at 0°C and then for 1-2 hours at room temperature.
-
The mixture is washed with 10% aqueous NaCl solution and water.
-
The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol for Synthesis of s-Triazine Derivatives[4][10]
-
A mixture of a 2,4-disubstituted-6-chloro-s-triazine (0.01 M) and 1-benzylpiperazine (0.01 M) is dissolved in 1,4-dioxane (50 mL).
-
A 10% sodium carbonate solution is added to act as a base.
-
The reaction mixture is refluxed at 90-110°C for 7-8 hours.
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.
Data Presentation: Synthesis and Biological Activity
Quantitative data from the synthesis and biological screening of representative this compound derivatives are summarized below.
Table 1: Synthesis and Characterization of Representative Derivatives
| Compound ID | Derivative Class | R-Group / Modification | Yield (%) | M.P. (°C) | Molecular Formula | Ref. |
| 7a | Quinazolin-4-amine | N-(4-(2-(...ethoxy)phenyl)-N-methyl | - | - | - | [3] |
| 13 | Phenylpentan-1-one | 4-[(4-Methoxyphenyl)methyl]piperazin-1-yl | 73.8 | Oil | C₂₃H₃₀N₂O₂ | [9] |
| 15 | Cyclohexylpropan-1-one | 4-[(4-Methoxyphenyl)methyl]piperazin-1-yl | - | Oil | C₂₃H₃₄N₂O₂ | [9] |
| 5h | s-Triazine | 4-(1H-imidazol-1-yl)-N-(4-nitrophenyl)thiazol-2-yl | - | - | - | [10] |
| 5j | s-Triazine | Bis-(4-benzylpiperazinyl) substituted | - | - | - | [10] |
Data not always available in the source material is indicated by "-".
Table 2: Biological Screening Data for this compound Derivatives
| Compound ID | Biological Target / Cell Line | Assay Type | Result (IC₅₀ / Kᵢ / MIC) | Therapeutic Area | Ref. |
| 7a | HepG2, A549, HCT116, MCF-7 | Antiproliferative Assay | 0.029 - 0.147 µM | Anticancer | [3] |
| 13 | Sigma-1 Receptor (σ₁R) | Radioligand Binding | Kᵢ = 23.0 nM | CNS / Pain | [9] |
| 15 | Sigma-1 Receptor (σ₁R) | Radioligand Binding | Kᵢ = 1.6 nM | CNS / Pain | [9] |
| 5h | Various Bacteria | Antibacterial Assay | Inactive | Antibacterial | [10] |
| 5j | Various Bacteria | Antibacterial Assay | Little Activity | Antibacterial | [10] |
| Series 5-7 | 5-HT₁ₐ, 5-HT₂, D₂ Receptors | Receptor Binding | Potent Antagonists | CNS / Antipsychotic | [5] |
Biological Screening and Therapeutic Applications
Derivatives of this compound have been investigated for a range of biological activities.
Anticancer Activity
A novel series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines was synthesized and evaluated for antiproliferative activity.[3] Compound 7a emerged as a highly potent agent, with IC₅₀ values in the nanomolar range against four cancer cell lines.[3] Further studies revealed that it induces cell cycle arrest at the G2/M phase and triggers apoptosis, with evidence suggesting it acts as an anti-tubulin agent.[3] In vivo studies using a HepG2 xenograft model showed significant tumor growth inhibition without notable toxicity.[3]
CNS Activity and Pain
The sigma-1 receptor (σ₁R) is a promising target for treating chronic pain. A series of benzylpiperazine derivatives were developed as σ₁R ligands.[9] Compound 15 demonstrated very high affinity for σ₁R (Kᵢ = 1.6 nM) and excellent selectivity over the σ₂R subtype.[9] In mouse models of inflammatory and neuropathic pain, it produced dose-dependent antinociceptive and anti-allodynic effects without causing sedation, marking it as a promising candidate for further development.[9] Other studies have explored derivatives as ligands for serotonin (5-HT₁ₐ, 5-HT₂) and dopamine (D₂) receptors, with some showing potential as atypical antipsychotics.[5]
Antibacterial Activity
Several 4-benzyl-piperazinyl-s-triazine derivatives were synthesized and screened for antibacterial activity.[4][10] The activity was evaluated using the broth dilution method against various Gram-positive and Gram-negative bacteria.[4] While some derivatives in these specific series showed limited to no activity, the piperazine scaffold remains a key component in many known antibacterial agents, suggesting that further structural modifications could yield potent compounds.[10][11]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the development of this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neuroquantology.com [neuroquantology.com]
Biological Activity of 4-Benzylpiperazin-1-amine Benzoate: A Review of Available Data
Therefore, this guide will provide an overview of the known biological activities of the parent compound, 1-Benzylpiperazine (BZP) , to offer insights into the potential pharmacological profile of the 4-benzylpiperazine scaffold. It is crucial to note that the biological activity of 4-Benzylpiperazin-1-amine benzoate may differ from that of BZP due to the presence of the amine and benzoate moieties.
Overview of 1-Benzylpiperazine (BZP)
1-Benzylpiperazine (BZP) is a synthetic compound that acts as a central nervous system stimulant with euphoric effects.[1] It has been investigated as a potential antidepressant but was not developed for clinical use due to its potential for abuse.[2] BZP is primarily known as a recreational drug and is often found in "party pills".[3]
Mechanism of Action
The primary mechanism of action of BZP involves the modulation of monoamine neurotransmitter systems in the brain, particularly dopamine and serotonin.[2]
-
Dopamine and Serotonin Release: BZP stimulates the release of dopamine and serotonin from presynaptic neurons.[4] This increase in synaptic neurotransmitter levels is believed to be the primary driver of its stimulant and psychoactive effects.[2]
-
Reuptake Inhibition: BZP also inhibits the reuptake of serotonin, further increasing its concentration in the synaptic cleft.[1]
This dual action on neurotransmitter release and reuptake contributes to its complex pharmacological profile, which shares similarities with amphetamines and MDMA.[1]
Signaling Pathway (Hypothesized)
Caption: Hypothesized mechanism of 1-Benzylpiperazine (BZP) action on monoaminergic neurons.
Pharmacological Effects
The pharmacological effects of BZP are consistent with its action as a central nervous system stimulant.
Central Nervous System Effects:
-
Stimulation and Euphoria: Users report feelings of energy, euphoria, and increased sociability.[1]
-
Amphetamine-like Effects: In clinical studies, experienced drug users could not distinguish the effects of intravenous BZP from dextroamphetamine.[1]
-
Anxiogenic Effects: Studies in animal models have shown that BZP can have anxiogenic (anxiety-producing) effects.[4]
-
Memory Enhancement: In mice, BZP has been shown to enhance the acquisition and consolidation of memory.[4]
Adverse Effects:
-
Cardiovascular: Increased heart rate and blood pressure are common.[1]
-
Neurological: High doses can lead to seizures, and there are reports of acute psychosis.[1]
-
Other: Nausea, headache, and insomnia are also reported side effects.[1]
Toxicity
The toxicity of BZP and other piperazine designer drugs is a significant concern.
-
Neurotoxicity: In vitro studies using human cell lines have shown that BZP can induce apoptosis (programmed cell death) in neuronal cells, suggesting a potential for neurotoxicity.[5]
-
Hepatotoxicity: There is evidence to suggest that piperazine designer drugs may cause liver damage.[6]
-
In Vivo Toxicity: Studies in the nematode C. elegans have demonstrated that BZP can cause developmental alterations, reduce locomotor activity, and induce neuronal damage.[7][8]
Derivatives of 4-Benzylpiperazine
While data on this compound benzoate is scarce, research into other derivatives of the 4-benzylpiperazine scaffold highlights its potential for a wide range of biological activities, including:
-
Antitumor Activity: Certain quinazoline derivatives of 4-benzylpiperazine have shown potent antiproliferative activity against cancer cell lines and have demonstrated tumor growth inhibition in animal models.[1]
-
Antiviral and Anticancer Activity: Some arylpiperazinyl-benzocycloheptapyrrole-carboxamides containing the 4-benzylpiperazine moiety have exhibited both anticancer and antiviral properties.[9]
-
Analgesic Activity: A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates have been synthesized and shown to have analgesic properties.
These findings suggest that the 4-benzylpiperazine core is a versatile scaffold for the development of new therapeutic agents.
Conclusion
There is currently insufficient publicly available data to provide a detailed technical guide on the biological activity of this compound benzoate. The information presented here on the parent compound, 1-benzylpiperazine (BZP), offers a foundational understanding of the potential pharmacological and toxicological profile of the 4-benzylpiperazine scaffold. BZP acts as a monoamine releasing agent and reuptake inhibitor, leading to stimulant and psychoactive effects. However, it also carries a risk of significant adverse effects, including neurotoxicity. Further research is required to elucidate the specific biological activities and therapeutic potential of this compound benzoate. Researchers interested in this compound should conduct their own in vitro and in vivo studies to determine its pharmacological profile.
References
- 1. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound benzoate | 40675-62-5 [amp.chemicalbook.com]
- 3. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in-vitro antimicrobial activity of new 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. | Sigma-Aldrich [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzylpiperazine Derivatives as Precursors for Novel Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an attractive moiety for drug design. Within this class of compounds, benzylpiperazine derivatives serve as versatile precursors for the synthesis of novel molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of compounds derived from the 4-benzylpiperazine core, with a particular focus on its utility in generating innovative drug candidates. While direct literature on 4-benzylpiperazin-1-amine as a precursor is limited, this guide draws upon the extensive research on closely related 1-benzylpiperazine derivatives to illustrate the synthetic possibilities and pharmacological significance of this structural motif.
Synthetic Strategies and Key Reactions
The 4-benzylpiperazine scaffold offers multiple reaction sites for chemical modification, primarily at the unsubstituted secondary amine. This allows for the introduction of a wide range of functional groups and the construction of complex molecular architectures.
General Synthetic Workflow
The synthesis of novel compounds from a 4-benzylpiperazine precursor typically follows a structured workflow, beginning with the selection of the appropriate starting material and culminating in the biological evaluation of the final compounds.
Investigating the Pharmacology of 4-Benzylpiperazin-1-amine: A Technical Assessment of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of pharmacological data for the compound 4-Benzylpiperazin-1-amine. Despite its existence as a chemical entity, detailed studies on its mechanism of action, pharmacokinetics, and pharmacodynamics are not publicly available. This technical guide addresses the current state of knowledge and provides context based on related piperazine derivatives.
While direct pharmacological data for this compound is absent, the piperazine scaffold is a common motif in a wide range of biologically active compounds. Derivatives of 4-benzylpiperazine have been investigated for various therapeutic applications, including anticancer and antiviral activities. This suggests that the 4-benzylpiperazine core can be a valuable building block in drug discovery. However, the addition of the 1-amino group creates a distinct chemical entity for which a specific pharmacological profile cannot be extrapolated from its derivatives without experimental validation.
The Isomer: 1-Benzylpiperazine (BZP) - A Well-Characterized Psychoactive Substance
In contrast to the lack of information on this compound, its isomer, 1-Benzylpiperazine (BZP) , is a well-researched psychoactive compound with known stimulant properties. Due to the extensive available data on BZP, the following sections will provide a detailed technical overview of its pharmacology as a relevant and informative analogue. It is crucial to reiterate that the following information pertains to 1-Benzylpiperazine (BZP) and not this compound.
Pharmacodynamics of 1-Benzylpiperazine (BZP)
BZP primarily exerts its effects by interacting with monoamine neurotransmitter systems in the brain, specifically dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] Its mechanism of action is complex and involves both the inhibition of neurotransmitter reuptake and the promotion of their release.[1][3] This dual action leads to an overall increase in synaptic concentrations of these key neurotransmitters, resulting in its characteristic stimulant effects.[4]
Monoamine Transporter Interactions
BZP displays a higher affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) compared to the serotonin transporter (SERT).[1] The EC50 values, which represent the concentration required to elicit a half-maximal response (in this case, neurotransmitter release), illustrate this preference.
| Transporter | EC50 (nM) for Neurotransmitter Release |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
| Data compiled from studies on 1-Benzylpiperazine.[1] |
Receptor Interactions
In addition to its effects on monoamine transporters, BZP also acts as a non-selective agonist at a variety of serotonin receptors.[1] This interaction with postsynaptic 5-HT receptors contributes to the complex pharmacological and behavioral effects observed with BZP administration.
Pharmacokinetics of 1-Benzylpiperazine (BZP)
The pharmacokinetic profile of BZP has been characterized in human studies. Following oral administration, BZP is absorbed and reaches peak plasma concentrations. It is subsequently metabolized and excreted.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 75 minutes |
| Peak Plasma Concentration (Cmax) | 262 ng/mL (following a 200 mg oral dose) |
| Elimination Half-life (t1/2) | 5.5 hours |
| Apparent Clearance (Cl/F) | 99 L/h |
| Data from a study in healthy human participants following a 200 mg oral dose of BZP. |
Metabolism of BZP primarily occurs in the liver, involving cytochrome P450 enzymes, and its metabolites are excreted in the urine.[2]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by BZP is the monoaminergic system. An increase in synaptic dopamine, norepinephrine, and serotonin leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.
Figure 1: Simplified signaling pathway of 1-Benzylpiperazine (BZP) in a monoaminergic synapse.
Experimental Protocols
Investigating the pharmacology of a compound like BZP involves a variety of in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)
-
Radioligand with known affinity for the receptor
-
Test compound (e.g., BZP)
-
Scintillation counter
Methodology:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound from unbound radioligand via filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: General workflow for an in vitro receptor binding assay.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brain of a living animal.
Objective: To determine the effect of a test compound on extracellular neurotransmitter concentrations.
Materials:
-
Live rodent model (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probe
-
HPLC with electrochemical detection
-
Test compound (e.g., BZP)
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals.
-
Administer the test compound.
-
Continue collecting dialysate samples.
-
Analyze the samples using HPLC to quantify neurotransmitter levels.
Figure 3: Workflow for an in vivo microdialysis experiment.
Conclusion
While a detailed pharmacological investigation of This compound is currently absent from the scientific literature, its chemical structure places it within a class of compounds known for their biological activity. The extensive research on its isomer, 1-Benzylpiperazine (BZP) , provides a valuable framework for understanding how a benzylpiperazine core can interact with monoaminergic systems to produce significant physiological and psychological effects. Future research is required to elucidate the specific pharmacological profile of this compound and to determine its potential as a novel therapeutic agent or its risk as a substance of abuse. For researchers, scientists, and drug development professionals, the study of such novel piperazine derivatives remains a compelling area of investigation.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of the 4-Benzylpiperazine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-benzylpiperazine moiety is a versatile scaffold that has been incorporated into a diverse range of molecules with significant therapeutic potential. While data on the parent compound, 4-Benzylpiperazin-1-amine, is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for a variety of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets identified for 4-benzylpiperazine derivatives, focusing on their applications in oncology and neuroscience. We present a summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have led to the development of numerous approved drugs. The incorporation of a benzyl group at the N4 position of the piperazine ring has been shown to be a valuable strategy for modulating the pharmacological properties of these molecules. This guide will explore the therapeutic targets of two distinct classes of 4-benzylpiperazine derivatives: quinazoline-based tubulin inhibitors with anticancer activity and sigma-1 receptor ligands with potential applications in pain management and other neurological disorders.
Therapeutic Targets and Pharmacological Data
Tubulin Inhibition in Oncology
A series of novel N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines has been identified as potent antitumor agents. These compounds exert their anticancer effects by targeting tubulin, a key component of the cytoskeleton involved in cell division.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-small cell lung cancer | 0.029 |
| HepG2 | Hepatocellular carcinoma | 0.045 |
| HCT116 | Colorectal carcinoma | 0.147 |
| SGC-7901 | Gastric carcinoma | 0.086 |
Data extracted from a study on novel quinazoline derivatives[1].
Sigma-1 Receptor Modulation in Neuroscience
Derivatives of 4-benzylpiperazine have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein involved in the modulation of various signaling pathways. These ligands show promise for the treatment of pain and other neurological conditions.
| Compound | Kᵢ for σ₁ Receptor (nM) | Kᵢ for σ₂ Receptor (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| Compound 15 | 1.6 | 1417 | 886 |
| Lead Compound 8 | 10.2 | 4410 | 432 |
Data extracted from a study on novel benzylpiperazine derivatives as σ₁ receptor ligands[2].
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines.
Methodology:
-
Cancer cells (A549, HepG2, HCT116, and SGC-7901) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinities (Kᵢ) of the test compounds for sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from guinea pig brain (for σ₁) or rat liver (for σ₂) homogenates.
-
Binding Assay for σ₁ Receptor:
-
Membranes (200 µg of protein) are incubated with the radioligand --INVALID-LINK---pentazocine (5 nM) in 50 mM Tris-HCl buffer (pH 7.4).
-
Various concentrations of the test compounds are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known σ₁ ligand (e.g., 10 µM haloperidol).
-
The incubation is carried out at 37°C for 150 minutes.
-
-
Binding Assay for σ₂ Receptor:
-
Membranes (200 µg of protein) are incubated with the radioligand [³H]di-o-tolylguanidine ([³H]DTG) (3 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 µM of (+)-pentazocine to mask the σ₁ sites.
-
Various concentrations of the test compounds are added.
-
Non-specific binding is determined in the presence of 10 µM haloperidol.
-
The incubation is carried out at 25°C for 120 minutes.
-
-
Data Analysis: The reactions are terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization and Cell Cycle Arrest
The quinazoline derivatives of 4-benzylpiperazine inhibit tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.
Sigma-1 Receptor Signaling
As chaperone proteins at the endoplasmic reticulum (ER), sigma-1 receptors modulate intracellular calcium signaling and respond to cellular stress. Ligands can either activate or antagonize these functions, leading to downstream effects on neuronal excitability and survival.
Experimental and Logical Workflows
The development and evaluation of novel 4-benzylpiperazine derivatives typically follow a structured workflow from synthesis to in vivo testing.
Conclusion
The 4-benzylpiperazine scaffold represents a promising starting point for the design of novel therapeutic agents. The examples highlighted in this guide demonstrate its potential in targeting both tubulin for cancer therapy and the sigma-1 receptor for neurological disorders. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon in the quest for new and improved treatments for these challenging diseases. Further exploration of this chemical space is warranted to uncover the full therapeutic potential of 4-benzylpiperazine derivatives.
References
4-Benzylpiperazin-1-amine: A Technical Guide to its Predicted Neuropharmacological Profile
Disclaimer: Direct experimental data on the neuropharmacology of 4-Benzylpiperazin-1-amine is not currently available in peer-reviewed literature. This guide provides a predictive overview based on the well-documented pharmacology of its structural analogs, primarily N-benzylpiperazine (BZP) and other arylpiperazine derivatives. The synthesis, mechanisms of action, and potential in vivo effects described herein are hypothetical and require experimental validation.
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. Arylpiperazine derivatives, in particular, have been extensively explored for their interactions with various neurotransmitter systems, leading to the development of antipsychotics, antidepressants, and anxiolytics. This compound, an N-amino derivative of the well-known psychoactive substance N-benzylpiperazine (BZP), represents an under-investigated compound with the potential for significant neuropharmacological activity. This technical guide aims to provide a comprehensive, albeit predictive, resource for researchers and drug development professionals by extrapolating from the known properties of its close structural relatives.
Predicted Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from standard organic chemistry techniques for the N-amination of secondary amines. The most probable pathway would involve a two-step process starting from the commercially available 1-benzylpiperazine.
Proposed Synthesis Pathway:
Experimental Protocol: Hypothetical Synthesis
-
Nitrosation of 1-Benzylpiperazine: 1-Benzylpiperazine would be dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, 1-benzyl-4-nitrosopiperazine, would be extracted using an organic solvent.
-
Reduction of 1-Benzyl-4-nitrosopiperazine: The crude 1-benzyl-4-nitrosopiperazine would be dissolved in a suitable solvent (e.g., tetrahydrofuran or diethyl ether). A reducing agent, such as lithium aluminum hydride (LiAlH4) or zinc dust in the presence of a strong acid, would be added portion-wise. The reaction would be stirred until completion, as indicated by TLC. The final product, this compound, would then be isolated and purified, likely through column chromatography or crystallization.
Predicted Neuropharmacological Profile
The neuropharmacology of this compound is anticipated to be complex, with potential interactions across multiple monoaminergic systems. This prediction is based on the known activities of N-benzylpiperazine (BZP) and the vast body of literature on arylpiperazine derivatives.
Hypothetical Mechanism of Action
It is hypothesized that this compound will act as a ligand at various serotonin (5-HT) and dopamine (D) receptors. The arylpiperazine moiety is a well-established pharmacophore for these G-protein coupled receptors (GPCRs). The primary amino group at the 1-position of the piperazine ring is expected to influence the compound's affinity and selectivity for different receptor subtypes. Furthermore, given that BZP is a known monoamine releasing agent, this compound may also modulate neurotransmitter levels by interacting with monoamine transporters (e.g., DAT, SERT, NET).
Predicted Receptor Binding Profile
While no direct binding data exists for this compound, the following table presents a hypothetical receptor binding profile based on affinities of related arylpiperazine compounds at key neuroreceptors. This is for illustrative purposes to suggest potential targets.
| Receptor Subtype | Predicted Affinity (Ki, nM) - Hypothetical Range | Potential Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 10 - 200 | Agonist / Partial Agonist |
| 5-HT2A | 50 - 500 | Antagonist / Partial Agonist |
| 5-HT2C | 100 - 1000 | Antagonist |
| 5-HT7 | 20 - 300 | Antagonist |
| Dopamine Receptors | ||
| D2 | 50 - 800 | Antagonist / Partial Agonist |
| D3 | 20 - 400 | Antagonist / Partial Agonist |
| Monoamine Transporters | ||
| DAT | > 1000 | Weak Inhibitor / Releaser |
| SERT | > 1000 | Weak Inhibitor / Releaser |
| NET | > 1000 | Weak Inhibitor / Releaser |
Standard Experimental Protocols for Characterization
To empirically determine the neuropharmacological profile of this compound, a series of standard in vitro and in vivo assays would be necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various CNS receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK-293 cells expressing human D2 receptors) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required for the specific receptor) is prepared.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
To assess the potential psychoactive effects of this compound, a battery of behavioral tests in rodents would be employed.
Example Protocol: Locomotor Activity Test
-
Animals: Male C57BL/6 mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, mice are habituated to the testing room for at least 60 minutes.
-
Drug Administration: Mice are randomly assigned to groups and administered either vehicle (e.g., saline) or varying doses of this compound via intraperitoneal (i.p.) injection.
-
Testing: Immediately following injection, each mouse is placed in the center of an open-field arena (e.g., 40 cm x 40 cm).
-
Data Recording: Locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) is recorded for a set period (e.g., 60 minutes) using an automated video-tracking system.
-
Data Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of this compound to a class of well-characterized neuropharmacological agents allows for the formulation of a hypothetical profile. It is predicted to be a multi-target ligand, likely interacting with serotonin and dopamine receptors, and potentially modulating monoamine release or reuptake. This profile suggests that this compound could exhibit a range of psychoactive effects, from stimulant-like properties to more nuanced modulation of mood and cognition.
The in-depth technical guide presented here, including the proposed synthesis, hypothetical mechanism of action, and standardized experimental protocols, provides a foundational framework for future research. Empirical validation through chemical synthesis and rigorous pharmacological testing is essential to elucidate the true neuropharmacological role of this compound and to determine its potential as a novel CNS-active agent.
The Cornerstone of CNS Drug Discovery: A Technical Guide to the Structure-Activity Relationship of 4-Benzylpiperazine Derivatives
For Immediate Release
In the intricate landscape of neuropharmacology, the 4-benzylpiperazine scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutics targeting a range of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-benzylpiperazine derivatives, offering a critical resource for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document aims to accelerate the rational design of next-generation CNS agents.
The pharmacological promiscuity of the 4-benzylpiperazine core allows for its modification to achieve desired affinity and selectivity for various biological targets, including dopamine transporters (DAT), serotonin transporters (SERT), sigma receptors (σ1 and σ2), and acetylcholinesterase (AChE). Understanding the nuanced effects of structural modifications on the benzyl ring, the piperazine core, and its substituents is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Insights
Targeting Monoamine Transporters
The modulation of monoamine transporters is a key strategy in the treatment of depression, anxiety, and other mood disorders. The SAR of 4-benzylpiperazine and its bioisosteric relative, 4-benzylpiperidine, reveals critical structural determinants for affinity and selectivity towards DAT and SERT.
Key Findings:
-
Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence binding affinity and selectivity. For instance, in a series of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) analogs, the substitution pattern is a primary determinant of their pharmacological profile at serotonergic and dopaminergic targets.[1]
-
Piperazine vs. Piperidine Core: Bioisosteric replacement of the piperazine ring with a piperidine moiety has been explored to improve metabolic stability while retaining high affinity for DAT.[2]
Sigma Receptor Modulation
Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological conditions, including pain, psychosis, and neurodegenerative diseases. 4-Benzylpiperazine derivatives have been extensively studied as potent and selective sigma receptor ligands.
Key Findings:
-
High Affinity and Selectivity: Many 4-benzylpiperazine derivatives exhibit nanomolar affinity for σ1 and σ2 receptors.[3] For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high σ1 receptor affinity (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor.[3]
-
Therapeutic Potential: The modulation of sigma receptors by these derivatives has shown promise in preclinical models of pain and inflammation.[3]
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. The 4-benzylpiperazine scaffold has been successfully incorporated into potent AChE inhibitors.
Key Findings:
-
Potent Inhibition: Derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and shown to be effective AChE inhibitors.[4]
-
Influence of Substituents: The potency of these inhibitors is highly dependent on the substitution pattern on the benzyl ring. Electron-withdrawing groups, such as chlorine at the ortho position, have been shown to enhance inhibitory activity, with one such compound exhibiting an IC50 value of 0.91 µM.[4]
Quantitative Data Summary
To facilitate a comparative analysis of the structure-activity relationships, the following tables summarize the quantitative data for selected 4-benzylpiperazine and related derivatives.
Table 1: Binding Affinities (Ki, nM) of 4-Benzylpiperazine Derivatives at Sigma Receptors
| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |
| Lead Compound 8 | H | Phenyl | 4.1 | 1770 | 432 |
| 15 | H | Cyclohexyl | 1.6 | 1418 | 886 |
| 24 | OH | Phenyl | 3.8 | 1610 | 423 |
Data extracted from a study on benzylpiperazine derivatives as σ1 receptor ligands.[3]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50, µM) of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives
| Compound | R (Substitution on Benzyl Ring) | AChE IC50 (µM) |
| 4a | 2-Cl | 0.91 |
| 4b | 3-Cl | 10.2 |
| 4c | 4-Cl | 1.2 |
| 4d | 2-F | 2.5 |
| 4e | 3-F | 12.8 |
| 4f | 4-F | 1.8 |
| 4g | 3-OCH3 | 5.5 |
| 4h | 4-OCH3 | 7.3 |
| 4i | 2-NO2 | 1.5 |
| 4j | 3-NO2 | 15.6 |
| 4k | 4-NO2 | 2.1 |
| 4l | H | 20.4 |
Data from a study on the synthesis and AChE inhibitory assessment of phthalimide derivatives.[4]
Experimental Protocols
A fundamental requirement for reproducible research is the availability of detailed experimental methodologies. This section provides an overview of the key experimental protocols cited in the development and evaluation of 4-benzylpiperazine derivatives.
General Synthesis of 4-Benzylpiperazine Derivatives
A common synthetic route to N-substituted benzylpiperazines involves the reaction of a suitably substituted benzyl halide with piperazine. Further modifications can be introduced at the second nitrogen of the piperazine ring. For instance, the synthesis of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives starts from the reaction of N-(2-bromoethyl)phthalimide with the corresponding substituted 1-benzylpiperazine.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of compounds for their target receptors.
Protocol for Sigma Receptor Binding Assay: [3]
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate the membrane homogenate with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method): [4]
-
Enzyme and Substrate Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and evaluation of 4-benzylpiperazine derivatives.
Caption: A simplified diagram of the sigma-1 receptor signaling pathway modulated by 4-benzylpiperazine derivatives.
Conclusion
The 4-benzylpiperazine scaffold continues to be a rich source of inspiration for the development of novel CNS-active compounds. A systematic approach to SAR, guided by robust quantitative data and detailed experimental validation, is essential for unlocking the full therapeutic potential of this versatile chemical entity. This technical guide serves as a comprehensive resource to aid researchers in their efforts to design and develop safer and more effective treatments for a wide range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interactions of 4-Benzylpiperazin-1-amine with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylpiperazin-1-amine (BZP), a synthetic compound belonging to the piperazine class, has garnered significant attention for its psychoactive properties, acting as a central nervous system stimulant. Initially explored for its potential as an antidepressant, its development was halted due to a pharmacological profile and abuse potential similar to that of amphetamine. This guide provides a comprehensive technical overview of the interactions of BZP with various neurotransmitter receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and drug development endeavors.
Core Interactions with Neurotransmitter Systems
BZP exerts its primary effects by modulating the activity of monoamine neurotransmitter systems, specifically those involving dopamine, norepinephrine, and serotonin. Its mechanism of action is complex, involving interactions with both neurotransmitter transporters and specific G-protein coupled receptors. This multifaceted interaction profile contributes to its stimulant and, at higher doses, mild hallucinogenic effects.
Quantitative Analysis of Receptor and Transporter Interactions
The following tables summarize the available quantitative data on the affinity and functional potency of this compound at various neurotransmitter transporters and receptors. This data is crucial for understanding the compound's pharmacological profile and for comparing its activity with other psychoactive substances.
Table 1: Monoamine Transporter Activity of this compound
| Target | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | Release EC₅₀ | 175[1] |
| Norepinephrine Transporter (NET) | Release EC₅₀ | 62[1] |
| Serotonin Transporter (SERT) | Release EC₅₀ | 6050[1] |
Table 2: Adrenergic and Serotonin Receptor Binding Affinity of this compound (Qualitative and Inferred Data)
| Target | Interaction Type | Affinity/Potency |
| α2-Adrenergic Receptor | Antagonist | High Affinity[1] |
| 5-HT₂ₐ Receptor | Agonist | |
| 5-HT₂₋ Receptor | Partial Agonist/Antagonist | |
| 5-HT₃ Receptor | Agonist |
Note: Specific Kᵢ or IC₅₀ values for the adrenergic and serotonin receptors are not consistently reported in the reviewed literature. The interactions are described qualitatively.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from specific in vitro experimental assays. Understanding these methodologies is critical for the interpretation and replication of the findings.
Monoamine Transporter Release Assay
This functional assay measures the ability of a compound to induce the release of neurotransmitters from cells expressing the respective transporters.
Objective: To determine the EC₅₀ value for this compound-induced release of dopamine, norepinephrine, and serotonin via their respective transporters (DAT, NET, and SERT).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
-
Radioligand Loading: Cells are incubated with a radiolabeled substrate, such as [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT, to allow for uptake into the cells.
-
Compound Incubation: After washing to remove excess radioligand, the cells are incubated with varying concentrations of this compound.
-
Measurement of Release: The amount of radioactivity released from the cells into the extracellular buffer is quantified using liquid scintillation counting.
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values, representing the concentration of BZP that elicits 50% of the maximal release, are calculated using non-linear regression analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel 4-Benzylpiperazin-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their broad spectrum of biological activities. Many derivatives exhibit pharmacological effects such as antipsychotic, antidepressant, anxiolytic, antibacterial, and antifungal properties.[1][2] The 4-benzylpiperazine moiety, in particular, is a key pharmacophore in drugs targeting the central nervous system.[3] This document provides a detailed protocol for the synthesis of novel 4-benzylpiperazin-1-amine derivatives, their characterization, and evaluation of their biological activity.
Synthesis Protocol
The synthesis of this compound derivatives can be achieved through a multi-step process. A general approach involves the reaction of 1-benzylpiperazine with a suitable electrophile. The following protocol is a representative example for the synthesis of a novel 4-benzylpiperazin-1-yl)-s-triazine derivative, adapted from published procedures.[4][5]
Materials:
-
1-Benzylpiperazine
-
Cyanuric chloride
-
Various nucleophiles (e.g., amines, imidazoles)
-
1,4-Dioxane
-
Sodium carbonate solution (10%)
-
Ethanol
-
Methanol
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel 60, 230-400 mesh)
Procedure:
-
Synthesis of Intermediate (Substituted s-triazine):
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent like acetone at 0-5°C.
-
Add a solution of the first nucleophile (1 equivalent) dropwise while maintaining the temperature.
-
Stir the reaction mixture for 1-2 hours.
-
In a separate flask, prepare a solution of the second nucleophile (1 equivalent).
-
Add the solution of the second nucleophile to the reaction mixture and stir at 40-50°C for 4-5 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, the intermediate product is isolated.
-
-
Synthesis of Final Product (4-Benzylpiperazin-1-yl)-s-triazine derivative):
-
Dissolve the intermediate from the previous step (0.01 M) and 1-benzylpiperazine (0.01 M) in 50 mL of 1,4-dioxane.
-
Add 10% sodium carbonate solution.
-
Reflux the reaction mixture at 90-110°C for 7-8 hours.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and separate the product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.[5][6]
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of novel this compound derivatives.
Caption: Experimental workflow from synthesis to biological evaluation.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for a Representative 4-Benzylpiperazin-1-yl Derivative
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data (FTIR, ¹H NMR, ¹³C NMR, MS) |
| 5a | C₂₃H₃₀N₂O₂ | 366.50 | 75 | 178-179 | FTIR (cm⁻¹): 3447, 2945, 1646, 1508, 1458, 1242, 748.[7] ¹H NMR (DMSO-d₆, ppm): 7.00–7.35 (m, 7H), 6.80–6.95 (m, 2H), 3.73 (s, 3H), 3.35–3.50 (m, 6H), 2.57 (t, 2H), 2.10–2.40 (m, 6H), 1.35–1.65 (m, 4H).[7] ¹³C NMR (DMSO-d₆, ppm): 170.4, 158.3, 142.1, 130.1, 129.6, 128.3, 128.2, 125.6, 113.6, 61.3, 55.0, 52.7, 52.2, 44.9, 41.0, 34.9, 32.1, 30.6, 24.4.[7] MS (m/z): 367.2 [M+H]⁺. |
| 5j | C₃₀H₃₃N₇ | 503.64 | - | - | IR (KBr, cm⁻¹): 3084 (C-H, Ar), 2983 (C-H), 2365, 2358 (C-N), 1607.[5] MS (m/e): 540.21 [M]⁺.[5] |
Table 2: Antibacterial Activity of Novel 4-Benzylpiperazin-1-yl-s-triazine Derivatives [4]
| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |
| Bacillus subtilis | Staphylococcus aureus | |
| 5a | 8 | 4 |
| 5c | 4 | 2 |
| 5e | 16 | 8 |
| 5g | 2 | 4 |
| 5i | 4 | 8 |
| 5j | 32 | 16 |
| Streptomycin | 2 | 1 |
Signaling Pathways
Piperazine derivatives are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects.[1] For instance, they can modulate neurotransmitter pathways by acting on serotonin and dopamine receptors.[8] Some derivatives also show potential in cancer therapy by influencing pathways like the PI3K/AKT/mTOR axis.[9] The diagram below illustrates a generalized signal transduction pathway that could be modulated by a novel this compound derivative acting as a receptor antagonist.
Caption: Generalized receptor-mediated signaling pathway.
Conclusion
The synthetic protocols and workflows detailed in this application note provide a robust framework for the development of novel this compound derivatives. The diverse biological activities exhibited by this class of compounds, including antibacterial and potential neuromodulatory effects, underscore their importance in drug discovery and development. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Benzylpiperazin-1-amine in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for a wide range of therapeutic areas, including oncology. The 4-benzylpiperazin-1-amine moiety, in particular, has served as a versatile building block for the synthesis of novel compounds with significant anticancer potential. These derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis. This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of anticancer agents based on the this compound core.
Featured Compound: A Case Study
A notable example of a potent anticancer agent derived from 4-benzylpiperazine is compound 7a , a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amine. This compound has demonstrated significant in vitro antiproliferative activity and in vivo tumor growth inhibition.[1]
Mechanism of Action
Compound 7a exerts its anticancer effects through a multi-faceted mechanism of action:
-
Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G2/M phase in cancer cells.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death, a key mechanism for eliminating cancerous cells.[1]
-
Anti-tubulin Activity: Indirect immunofluorescence staining has revealed that compound 7a possesses anti-tubulin properties, interfering with microtubule dynamics, which is crucial for cell division.[1]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of compound 7a against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| 7a | A549 | Lung Carcinoma | 0.029 |
| 7a | HCT116 | Colon Carcinoma | 0.147 |
| 7a | HepG2 | Hepatocellular Carcinoma | 0.085 |
| 7a | MCF-7 | Breast Adenocarcinoma | 0.063 |
Data sourced from a study on substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines.[1]
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 μL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 μL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for determining IC50 values using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a test compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 μg/mL)
-
Propidium iodide (PI) staining solution (50 μg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 μL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
-
Caption: Proposed mechanism of G2/M arrest and apoptosis induction.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HepG2)
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound and vehicle control to the respective groups according to the planned dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. The protocols and data presented here provide a foundation for researchers to further explore the potential of this chemical scaffold. Careful and systematic evaluation of the synthesis, in vitro activity, mechanism of action, and in vivo efficacy is crucial for the successful translation of these findings into clinical applications.
References
Application of 4-Benzylpiperazine Derivatives in σ1 Receptor Ligand Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-benzylpiperazine derivatives in the development of selective and high-affinity ligands for the sigma-1 (σ1) receptor. The information compiled is intended to guide researchers in synthesizing, evaluating, and understanding the therapeutic potential of this chemical scaffold.
Introduction
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, anxiety, and neurodegenerative diseases. The development of selective σ1 receptor ligands is a promising strategy for novel therapeutics. The 4-benzylpiperazine moiety has emerged as a key pharmacophore in the design of potent and selective σ1 receptor ligands. This scaffold offers a versatile platform for chemical modification to optimize affinity, selectivity, and pharmacokinetic properties.
Application Notes
The 4-benzylpiperazine core is a foundational structure for designing σ1 receptor ligands. Structure-activity relationship (SAR) studies have revealed several key features that influence binding affinity and selectivity:
-
Substitutions on the Benzyl Ring: Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact σ1 receptor affinity. For instance, a para-methoxy group on the benzyl ring has been shown to enhance affinity and selectivity.
-
Nature of the Linker: The linker connecting the piperazine nitrogen to another hydrophobic moiety is crucial. The length and composition of this linker can be varied to optimize interaction with the receptor binding pocket.
-
Terminal Hydrophobic Group: The presence of a second hydrophobic group attached to the other piperazine nitrogen is a common feature of high-affinity ligands. The nature of this group, whether it's an aryl, alkyl, or aralkyl substituent, fine-tunes the ligand's properties.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of representative 4-benzylpiperazine derivatives for σ1 and σ2 receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | Structure | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) | Reference |
| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 | [1][2][3][4] |
| Lead Compound 8 | 4-methoxybenzylpiperazinyl derivative | - | - | 432 | [1][3] |
| Compound 24 | Derivative with H-bond donor | - | - | 423 | [1][3] |
| Compound 25b | 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine | pKi = 9.13 | - | 47 | [5] |
| Compound 13 | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | - | 38 | [6] |
| Compound 30 | N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | - | 187 | [6] |
| LMH-2 | N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | 6.0 | - | High | [7] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | 91.8 | 96 | [8] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
1. General Synthesis of 4-Benzylpiperazine Derivatives
This protocol describes a general two-step synthesis for a 4-benzylpiperazine derivative, exemplified by the synthesis of compound 24.[1][3]
Step 1: Amide Formation
-
Activate the desired carboxylic acid (e.g., an acid derivative 9) with 1,1'-carbonyldiimidazole (CDI) in dry dichloromethane (DCM) at room temperature.
-
After activation, add piperazine to the reaction mixture at 0 °C and stir for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Purify the resulting amide intermediate (e.g., compound 23).
Step 2: N-Alkylation
-
To the purified amide intermediate, add the appropriate benzyl halide (e.g., 4-(chloromethyl)benzyl alcohol), potassium carbonate (K2CO3), and potassium iodide (KI) in DCM.
-
Subject the reaction mixture to microwave irradiation (150 W) at 120 °C for 2 hours.
-
Upon completion, purify the final 4-benzylpiperazine derivative (e.g., compound 24).
2. In Vitro σ Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of synthesized compounds for σ1 and σ2 receptors using a radioligand binding assay.[1][3]
Materials:
-
Guinea pig brain membranes (for σ1 and σ2 receptors)
-
Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]DTG (1,3-di-o-tolylguanidine) (for σ2)
-
Non-specific binding control: Haloperidol
-
Test compounds (4-benzylpiperazine derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the guinea pig brain membrane preparation, the radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2), and either the test compound or buffer (for total binding) or haloperidol (for non-specific binding).
-
Incubate the mixture at the appropriate temperature and for the specified duration (e.g., 37°C for 150 min for σ1).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).
3. In Vivo Assessment of Antinociceptive Effects (Formalin Test)
This protocol describes the formalin test in mice, a model of inflammatory pain, to evaluate the in vivo efficacy of σ1 receptor antagonists.[1][3]
Animals:
-
Male mice (e.g., CD-1)
Procedure:
-
Administer the test compound (e.g., Compound 15) or vehicle intraperitoneally (i.p.) at various doses (e.g., 3-60 mg/kg).
-
After a predetermined time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 5%, 20 µL) into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
Analyze the data to determine if the test compound produces a dose-dependent reduction in nociceptive behavior in either phase.
Visualizations
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Benzylpiperazin-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzylpiperazin-1-amine is a piperazine derivative of interest in pharmaceutical and toxicological research. Accurate and sensitive quantification of this compound is crucial for various stages of drug development and analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the primary amine group in this compound, a derivatization step is typically required to enhance its volatility and improve chromatographic peak shape, leading to better sensitivity and accuracy.[1][2] This application note provides a detailed protocol for the quantification of this compound in various matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound.
Sample Preparation
The choice of sample preparation technique depends on the matrix. The following protocols describe liquid-liquid extraction (LLE) for aqueous samples and protein precipitation followed by solid-phase extraction (SPE) for biological matrices like plasma.
1.1. Liquid-Liquid Extraction (LLE) - for aqueous samples
-
To 1 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Alkalinize the sample to a pH > 10 by adding a strong base (e.g., 1 M NaOH).
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
The dried residue is now ready for derivatization.
1.2. Protein Precipitation and Solid-Phase Extraction (SPE) - for plasma/serum samples
-
To 1 mL of plasma or serum, add the internal standard.
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water and then a suitable buffer (e.g., phosphate buffer at pH 6).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water followed by a low-polarity organic solvent (e.g., methanol) to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).[3][4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
The dried residue is now ready for derivatization.
Derivatization
To improve the volatility and thermal stability of this compound, the primary amine group is derivatized. Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method.[3][5]
-
To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[3][4]
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.[3][4]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5] |
| Injection Mode | Splitless[6] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[5][6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[4][6] |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[5][6] |
| Electron Energy | 70 eV[5][6] |
| Ion Source Temperature | 230°C[6] |
| Transfer Line Temp | 280°C[4][6] |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Expected Mass Fragments for Derivatized this compound:
For the TFA-derivatized this compound, the key diagnostic ions for SIM mode would need to be determined by analyzing a standard. Based on the structure, expected fragments would arise from the benzyl group (m/z 91), the piperazine ring, and the derivatized amine group.
Data Presentation
The following table summarizes typical quantitative performance data that can be expected from a validated GC-MS method for piperazine derivatives, based on published data for similar compounds like 1-Benzylpiperazine (BZP).[3][4]
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.016 - 10 | 0.008 - 10 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.004 | 0.002 |
| Limit of Quantification (LOQ) (µg/mL) | 0.016 | 0.008 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Extraction Efficiency (%) | 79 - 96 | 90 - 108 |
Note: This data is for 1-Benzylpiperazine and serves as a reference. Actual values for this compound must be determined through method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Logical Relationship of Key Method Steps
This diagram shows the logical dependencies of the main stages in the analytical method.
Caption: Logical flow of the analytical method development.
References
Application Note: Quantitative Analysis of N-Benzylpiperazine in Human Plasma by HPLC-MS/MS
Introduction
N-Benzylpiperazine (BZP) is a synthetic stimulant that has been widely used as a recreational drug, often found in "party pills."[1][2] It exhibits euphoric and stimulant effects similar to amphetamines, primarily by affecting dopamine and serotonin neurotransmission.[2] Due to its potential for abuse and adverse health effects, including acute psychosis and renal toxicity, sensitive and specific analytical methods are required for its detection and quantification in biological samples for clinical and forensic toxicology.[1] This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of BZP in human plasma.
Principle of the Method
This method employs protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer. Quantification is achieved using a stable isotope-labeled internal standard (BZP-d7) and Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode. This approach offers high selectivity and sensitivity for the accurate measurement of BZP in complex biological matrices.
Quantitative Data Summary
The performance of the HPLC-MS/MS method for the quantification of N-benzylpiperazine in human plasma is summarized in the following table. The data presented is a synthesis of validated methods reported in the literature.[3][4]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | > 90%[3] |
| Extraction Recovery | 68 - 96% |
Experimental Protocols
Materials and Reagents
-
N-Benzylpiperazine (BZP) reference standard
-
N-Benzylpiperazine-d7 (BZP-d7) internal standard (IS)[5]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of BZP and BZP-d7 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the BZP stock solution in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the BZP-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike appropriate amounts of the BZP working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
This protocol is adapted from a method for the analysis of new psychoactive substances in blood.[6]
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL BZP-d7 internal standard working solution.
-
Add 700 µL of cold acetonitrile (stored at 0°C).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 2500 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see HPLC conditions below).
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Analytical Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Column Temperature | 40°C |
| Mobile Phase A | 0.01 M Ammonium Formate in water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min[6] |
| Injection Volume | 10 µL |
| Gradient Elution | See table below |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4000 V |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM)[6] |
HPLC Gradient Program: [6]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 7.0 | 90 | 10 |
| 10.0 | 90 | 10 |
| 15.0 | 80 | 20 |
| 20.0 | 70 | 30 |
| 22.0 | 70 | 30 |
| 25.0 | 60 | 40 |
| 28.0 | 50 | 50 |
| 30.0 | 30 | 70 |
| 35.0 | 0 | 100 |
| 37.0 | 0 | 100 |
| 37.1 | 95 | 5 |
| 40.0 | 95 | 5 |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |
| BZP (Quantifier) | 177.1 | 91.1 | 50 | 20 |
| BZP (Qualifier) | 177.1 | 134.1 | 50 | 15 |
| BZP-d7 (IS) | 184.1 | 98.1 | 50 | 20 |
Visualizations
Caption: Experimental workflow for BZP analysis.
Caption: Metabolic pathway of N-Benzylpiperazine.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Antinociceptive Agents Based on 4-Benzylpiperazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-benzylpiperazin-1-amine and its derivatives in the discovery and development of novel antinociceptive agents. This document covers synthetic methodologies, key in vivo and in vitro assays for evaluating analgesic potential, and summarizes the known mechanisms of action.
Introduction: 4-Benzylpiperazine Derivatives as a Promising Scaffold for Analgesics
The 4-benzylpiperazine moiety is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities.[1][2] In the context of pain management, derivatives of 4-benzylpiperazine have emerged as promising candidates for the development of new antinociceptive agents. These compounds have been shown to exert their effects through various mechanisms, including interaction with the serotonergic system, opioid receptors, and sigma-1 receptors, offering potential for both central and peripheral analgesic activity.[1][3][4][5] The exploration of this chemical space presents a valuable opportunity to identify novel drug candidates with improved efficacy and potentially reduced side effects compared to existing analgesics.
Synthetic Protocols for 4-Benzylpiperazine Derivatives
The synthesis of 4-benzylpiperazine derivatives with antinociceptive activity can be achieved through various synthetic routes. Below are two representative protocols for the synthesis of bioactive compounds.
Protocol 1: Synthesis of Thiazole-Piperazine Derivatives
This protocol describes the synthesis of thiazole-piperazine derivatives, which have shown both central and peripheral antinociceptive activities.[1][4] The synthesis involves a multi-step process starting from the formation of a thiosemicarbazide derivative.
Step 1: Synthesis of 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde (1)
-
In a round-bottom flask, combine 1-(Methylsulphonyl)piperazine (2.8 g, 0.017 mol), 4-fluorobenzaldehyde (1.82 mL, 0.017 mol), and potassium carbonate (2.35 g, 0.017 mol) in DMF (10 mL).[1]
-
Reflux the mixture.[1]
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.[1]
-
Collect the precipitated product by filtration, wash with water, and dry.[1]
-
Recrystallize the crude product from ethanol to yield pure 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde.[1]
Step 2: Synthesis of the Thiosemicarbazone Intermediate
-
React the synthesized benzaldehyde (1) with thiosemicarbazide in an appropriate solvent (e.g., ethanol) under reflux to form the corresponding thiosemicarbazone.
Step 3: Synthesis of the Final Thiazole-Piperazine Compound
-
React the thiosemicarbazone intermediate with an appropriate 2-bromoacetophenone in ethanol under reflux.[1][4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization from a suitable solvent.
Protocol 2: Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives
This protocol outlines a general procedure for the synthesis of 4-(methoxyphenyl)methylpiperazine derivatives, which have been identified as potent sigma-1 receptor ligands with antinociceptive effects.[6][7]
-
To a stirred solution of the appropriate carboxylic acid (1.0 equiv) in dry DCM (6 mL) at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv).[8]
-
Once gas evolution ceases, add the resulting mixture dropwise to a solution of 1-(4-methoxybenzyl)piperazine in dry DCM.[8]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol) to afford the desired product.[6][7]
Experimental Protocols for Antinociceptive Evaluation
A battery of in vivo and in vitro assays is essential to characterize the antinociceptive profile of newly synthesized 4-benzylpiperazine derivatives.
In Vivo Antinociceptive Assays
3.1.1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This test is a widely used model for screening peripherally acting analgesics.[9][10]
-
Animals: Use male Swiss albino mice (20-30 g). House the animals under standard laboratory conditions and acclimatize them to the testing environment.[11]
-
Drug Administration: Administer the test compound (e.g., 50, 100, 200 mg/kg) intraperitoneally (i.p.) or orally (p.o.) to the animals. A control group should receive the vehicle, and a positive control group should receive a standard analgesic like diclofenac sodium (10 mg/kg).[11]
-
Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.[11]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual transparent observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 20-30 minute period.[11]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.
3.1.2. Hot Plate Test (Central Analgesia)
The hot plate test is a classic method to assess centrally mediated antinociceptive activity.[5][12][13]
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52.5 °C or 56 °C).[14]
-
Animals: Use rats or mice. Acclimatize the animals to the testing room.[12]
-
Procedure:
-
Determine the baseline latency by placing each animal on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.[14]
-
Administer the test compound or vehicle.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.[14]
-
-
Data Analysis: An increase in the response latency compared to the baseline and the vehicle-treated group indicates an antinociceptive effect.
3.1.3. Formalin Test (Inflammatory and Neurogenic Pain)
The formalin test is a robust model that allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain.[15][16][17]
-
Animals: Use mice. Acclimatize them to the observation chambers.[15]
-
Drug Administration: Administer the test compound, vehicle, or a standard drug (e.g., morphine) 30 minutes before the formalin injection.[18]
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of the mouse.[18]
-
Observation: Immediately after the injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:
-
Data Analysis: A reduction in the licking/biting time in either phase compared to the control group indicates an antinociceptive effect.
In Vitro Receptor Binding Assays
3.2.1. Sigma-1 Receptor Binding Assay
This assay determines the affinity of test compounds for the sigma-1 receptor.[19][20]
-
Radioligand: Use --INVALID-LINK---pentazocine as the radioligand.[19][20]
-
Membrane Preparation: Use guinea pig liver or brain membrane homogenates.[19]
-
Assay Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine.
-
Incubation is typically carried out at 37 °C for 90 minutes in a Tris-HCl buffer (pH 8.0).[19]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
3.2.2. Mu-Opioid Receptor Binding Assay
This assay is used to determine the binding affinity of compounds to the mu-opioid receptor.[3][21][22]
-
Radioligand: Use a selective mu-opioid receptor radioligand such as [³H]DAMGO or [³H]-Sufentanil.[22][23]
-
Membrane Preparation: Use cell membranes from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells) or rat brain membranes.[3]
-
Assay Procedure:
-
Perform a competitive binding assay by incubating the membranes with the radioligand and varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 120 minutes) at room temperature.[23]
-
Terminate the reaction by rapid filtration.
-
Quantify the bound radioactivity.
-
-
Data Analysis: Calculate the Ki value from the IC50 value.
3.2.3. Serotonin 5-HT1A Receptor Binding Assay
This assay evaluates the affinity of the test compounds for the 5-HT1A receptor.[24][25][26]
-
Radioligand: Use [³H]-8-OH-DPAT as the radioligand.[25]
-
Membrane Preparation: Utilize membranes from CHO-K1 cells stably transfected with the human 5-HT1A receptor.[25]
-
Assay Procedure:
-
In a 96-well microplate, combine the diluted membranes, [³H]-8-OH-DPAT, and various concentrations of the test compound.[25]
-
Define non-specific binding using a high concentration of serotonin.[25]
-
Incubate for 60 minutes at 27 °C.[25]
-
Terminate the reaction by rapid filtration through a GF/C filter.[25]
-
Measure the radioactivity.
-
-
Data Analysis: Determine the Ki value from the competitive binding curve.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the antinociceptive activity and receptor binding affinities of different 4-benzylpiperazine derivatives.
Table 1: In Vivo Antinociceptive Activity of 4-Benzylpiperazine Derivatives
| Compound | Test | Dose (mg/kg) | Route | % Inhibition / Effect | Reference |
| LQFM-008 | Formalin Test (Phase 1) | 15 | p.o. | Reduction in licking time | [2] |
| LQFM-008 | Formalin Test (Phase 2) | 15 | p.o. | Reduction in licking time | [2] |
| LQFM-008 | Hot Plate Test | 15 | p.o. | Increased latency | [2] |
| Thiazole-piperazine 3a | Writhing Test | 50 | i.p. | Significant reduction | [4] |
| Thiazole-piperazine 3a | Hot Plate Test | 50 | i.p. | Significant prolongation | [4] |
| Compound 15 | Formalin Test | 3-60 | i.p. | Dose-dependent antinociception | [5][14] |
| LQFM202 | Writhing Test | 100 | p.o. | 52% inhibition | [27] |
| LQFM202 | Formalin Test (Phase 2) | 100 | p.o. | 46% reduction | [27] |
Table 2: Receptor Binding Affinities of 4-Benzylpiperazine Derivatives
| Compound | Receptor | Ki (nM) | Radioligand | Reference |
| Compound 15 | Sigma-1 | 1.6 | [³H]-pentazocine | [5][14][28] |
| Compound 15 | Sigma-2 | >1000 | [³H]-DTG | [5][14] |
| Thiazole-piperazine 3a | µ-opioid | (Docking study) | - | [1] |
| Thiazole-piperazine 3a | δ-opioid | (Docking study) | - | [1] |
Mechanisms of Action and Signaling Pathways
The antinociceptive effects of 4-benzylpiperazine derivatives are often mediated through complex interactions with multiple targets in the central and peripheral nervous systems.
Opioidergic System Involvement
Several thiazole-piperazine derivatives have been shown to exert their antinociceptive effects through the opioidergic system.[1][4] Pre-treatment with the non-selective opioid receptor antagonist, naloxone, has been shown to abolish the analgesic effects of these compounds in animal models.[1][4] Molecular docking studies suggest that these compounds can interact with both µ- and δ-opioid receptors.[1]
Serotonergic System Involvement
The serotonergic system plays a crucial role in pain modulation. The antinociceptive effect of some piperazine derivatives, such as LQFM-008, has been shown to be mediated through this pathway.[2] Pre-treatment with agents that interfere with serotonin synthesis or block 5-HT1A receptors can antagonize the analgesic effects of these compounds.[2]
Sigma-1 Receptor Antagonism
Sigma-1 receptors are intracellular chaperone proteins that can modulate nociceptive signaling.[5][14] Benzylpiperazine derivatives have been developed as potent and selective sigma-1 receptor antagonists.[5][14] These antagonists have demonstrated significant antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain.[5][14][28]
Experimental Workflows
Visualizing the experimental workflow can aid in the planning and execution of studies for the evaluation of novel antinociceptive agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. benchchem.com [benchchem.com]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice [epain.org]
- 19. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. revvity.com [revvity.com]
- 25. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Pharmacological evaluation of antinociceptive and anti-inflammatory activities of LQFM202: a new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Hot plate test [panlab.com]
Application Note: Thin-Layer Chromatography (TLC) for the Separation of Piperazine Derivatives
Application Notes and Protocols for Assessing the Neurotoxicity of 4-Benzylpiperazin-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Benzylpiperazin-1-amine is a piperazine derivative with potential psychoactive properties. Given the known neurotoxic effects of other piperazine derivatives, such as N-benzylpiperazine (BZP), it is crucial to evaluate the neurotoxicity of this compound.[1][2] These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro cell-based assays to assess the potential neurotoxic effects of this compound. The proposed assays will investigate key indicators of neurotoxicity, including effects on cell viability, induction of oxidative stress, and activation of apoptotic pathways.[3] The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are recommended as suitable in vitro models for these studies.[1][4][5]
Key In Vitro Neurotoxicity Assays
A battery of assays is recommended to provide a comprehensive profile of the potential neurotoxicity of this compound.
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound by measuring mitochondrial metabolic activity.[6]
-
Reactive Oxygen Species (ROS) Assay: To assess the induction of oxidative stress, a common mechanism of neurotoxicity.[7][8]
-
Caspase-3 Activity Assay: To quantify the activation of a key executioner caspase in the apoptotic pathway.[9][10]
-
Neurite Outgrowth Assay: To evaluate the impact on neuronal differentiation and morphology, a sensitive marker of neurotoxicity.[5][11]
Data Presentation
The following tables summarize hypothetical quantitative data for the neurotoxic effects of a related compound, N-benzylpiperazine (BZP), on neuronal cells. This data is provided as an example for how to present results obtained for this compound.
Table 1: Effect of N-benzylpiperazine (BZP) on Cell Viability (MTT Assay) in SH-SY5Y Cells
| BZP Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 100 | 92 ± 4.8 |
| 500 | 75 ± 6.1 |
| 1000 | 51 ± 5.5 |
| 2000 | 28 ± 4.2 |
Table 2: Induction of Reactive Oxygen Species (ROS) by N-benzylpiperazine (BZP) in LN-18 Glial Cells [7]
| BZP Concentration (µM) | ROS Production (% of Control) |
| 0 (Control) | 100 ± 8.5 |
| 570 | 118.3 ± 11.6 |
| 1700 | 120.9 ± 12.3 |
Table 3: Activation of Caspase-3 by N-benzylpiperazine (BZP) in LN-18 Glial Cells [7]
| BZP Concentration (µM) | Caspase-3 Activity (% of Control) |
| 0 (Control) | 100 ± 10.2 |
| 570 | 258.8 ± 76.4 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted for the SH-SY5Y human neuroblastoma cell line.[4][12]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[6] Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3][6] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][13] The reference wavelength should be greater than 650 nm.[6]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Assay Protocol
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][14]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., tert-Butyl hydroperoxide).[8]
-
Probe Loading: Remove the treatment medium and wash the cells gently with pre-warmed HBSS or PBS.[15]
-
Add 100 µL of DCFH-DA working solution (e.g., 10 µM in HBSS) to each well.[16]
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[8][15]
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells with HBSS or PBS. Add 100 µL of HBSS or PBS to each well.[8]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]
-
Data Analysis: Express ROS levels as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay Protocol
This colorimetric assay is based on the cleavage of the substrate DEVD-pNA by active caspase-3.[10][17]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
6-well plates or 10 cm dishes
-
This compound stock solution
-
Cell Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100)[9]
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (DEVD-pNA, 4 mM)[17]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine).[9]
-
Cell Lysis: After treatment, place the plates on ice and lyse the cells with chilled Cell Lysis Buffer for 10 minutes.[9][17]
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (cytosolic extract) to fresh, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Caspase-3 Assay: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer.[17]
-
Prepare the assay buffer by adding DTT to the 2x Reaction Buffer (final concentration 10 mM).[17]
-
Add 50 µL of the assay buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).[17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[10]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Neurite Outgrowth Assay Protocol
This protocol is designed for PC12 cells, which differentiate and extend neurites in response to Nerve Growth Factor (NGF).[5][18]
Materials:
-
PC12 cells
-
Collagen-coated cell culture plates (e.g., 24- or 96-well)
-
Differentiation medium (low-serum medium containing NGF, e.g., 50-100 ng/mL)
-
This compound stock solution
-
Microscope with imaging software
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining agents (optional, e.g., βIII-tubulin antibody, phalloidin)
Procedure:
-
Cell Seeding: Plate PC12 cells on collagen-coated plates at a low density (e.g., 2,000 cells/well in a 96-well plate) in differentiation medium.[5]
-
Compound Treatment: Immediately after seeding, add various concentrations of this compound to the wells.
-
Incubation: Culture the cells for 48-96 hours to allow for neurite extension.[5]
-
Imaging: Acquire images of the cells in each well using a phase-contrast microscope.
-
Neurite Analysis: Quantify neurite outgrowth using image analysis software. Key parameters to measure include:
-
Percentage of neurite-bearing cells (a cell with at least one neurite equal to or greater than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
-
Data Analysis: Compare the neurite outgrowth parameters in treated wells to the vehicle-treated control wells.
Mandatory Visualizations
Caption: Workflow for in vitro neurotoxicity testing.
Caption: BZP-induced mitochondrial-mediated apoptosis pathway.[7][19]
References
- 1. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]
- 2. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. MTT assay [protocols.io]
- 13. atcc.org [atcc.org]
- 14. Reactive oxygen species (ROS) assay [bio-protocol.org]
- 15. Intracellular ROS Assay [protocols.io]
- 16. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. jdc.jefferson.edu [jdc.jefferson.edu]
- 19. [PDF] An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzylpiperazin-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 4-Benzylpiperazin-1-amine synthesis. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted and reliable method is a two-step synthesis. The first step involves the mono-N-benzylation of piperazine to form the intermediate, 1-benzylpiperazine. The second step is the N-amination of the remaining secondary amine on 1-benzylpiperazine to yield the final product.
Q2: What are the critical parameters to control in the first step (N-benzylation)?
A2: To maximize the yield of the mono-benzylated product and minimize the formation of the di-benzylated byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of piperazine relative to benzyl chloride is recommended. Temperature control is also important to manage the reaction rate and prevent side reactions.[1]
Q3: Which reagent is recommended for the N-amination of 1-benzylpiperazine?
A3: Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective electrophilic aminating agent for secondary amines like 1-benzylpiperazine.[2][3] It is generally safer and more stable than alternatives like chloramine.[4]
Q4: What are the major challenges in the N-amination step?
A4: The primary challenges include incomplete conversion of the starting material, potential side reactions, and degradation of the hydrazine product. Maintaining a low reaction temperature (typically 0-20 °C) is critical to minimize side reactions and prevent loss of the desired product.[5] The molar ratio of the amine to HOSA also significantly impacts the yield.[5]
Q5: How can I purify the final product, this compound?
A5: The final product is typically a solid. Purification can be achieved through vacuum distillation of the free base followed by recrystallization or by column chromatography.[6] Given that the product is a base, it can be converted to its hydrochloride salt for easier handling and purification by crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 1-Benzylpiperazine | 1. Formation of 1,4-dibenzylpiperazine: Incorrect stoichiometry (excess benzyl chloride).2. Incomplete reaction: Insufficient reaction time or temperature.3. Loss during workup: Inefficient extraction or premature product precipitation. | 1. Use piperazine and its dihydrochloride salt to buffer the reaction and prevent over-alkylation. Ensure benzyl chloride is the limiting reagent.[1]2. Monitor the reaction by TLC or GC-MS to ensure completion. If stalled, consider a slight increase in temperature or extended reaction time.3. Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction with an organic solvent like chloroform.[1] |
| Step 2: Low yield of this compound | 1. Decomposition of HOSA: HOSA solution temperature is too high (above 25°C).2. Side reactions: Reaction temperature is too high (above 20°C), leading to product degradation.3. Incorrect stoichiometry: Suboptimal molar ratio of 1-benzylpiperazine to HOSA. | 1. Prepare and use the HOSA solution at a low temperature, preferably below 20°C.[5]2. Maintain the reaction temperature strictly between 0 and 20°C using an ice bath.[5]3. Optimize the molar ratio of amine to HOSA. A ratio of approximately 8:1 is often a good starting point.[5] |
| Presence of starting material in the final product | 1. Incomplete N-amination: Insufficient HOSA or short reaction time.2. Inefficient purification: The purification method (e.g., crystallization, chromatography) is not adequately separating the product from the starting material. | 1. Increase the equivalents of HOSA or extend the reaction time. Monitor reaction progress via TLC.2. Optimize the purification. For column chromatography, adjust the solvent gradient. For crystallization, try different solvent systems. |
| Product appears as an oil instead of a solid | 1. Presence of impurities: Residual solvent or byproducts can lower the melting point.2. Product is the free base: The free base of this compound may be an oil or low-melting solid at room temperature. | 1. Ensure all solvent is removed under high vacuum. Re-purify the product to remove impurities.2. Convert the free base to its hydrochloride salt by treating a solution of the base with ethanolic HCl, which typically results in a stable, crystalline solid.[1] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 1-Benzylpiperazine (Data derived from established protocols and general organic chemistry principles)
| Parameter | Condition A | Condition B | Condition C |
| Piperazine : Benzyl Chloride Ratio | 1 : 1 | 1.2 : 1 | 2 : 1 |
| Temperature (°C) | 50 | 65[1] | 80 |
| Reaction Time (hours) | 1 | 0.5[1] | 2 |
| Observed Mono-alkylation Yield | Moderate | High (93-95% as dihydrochloride salt)[1] | High |
| Di-alkylation Byproduct | Significant | Minimal[1] | Low |
Table 2: Influence of Reagent Stoichiometry and Temperature on N-amination Yield (Data based on analogous reactions with HOSA)
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Amine : HOSA Molar Ratio | 3 : 1 | 8 : 1[5] | 12 : 1 |
| Temperature (°C) | 25 | 0 - 20[5] | -10 |
| Reaction Time (hours) | 2 | 1.5 | 4 |
| Expected Yield | Low (due to side reactions) | Optimal | Moderate (slower reaction rate) |
| Key Observation | Potential for significant product loss. | Controlled reaction with minimal side products.[5] | Very slow conversion. |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperazine Intermediate
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Preparation: In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution in a water bath to 65°C.
-
Addition of Reagents: While swirling, add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate to the solution. Once dissolved, add 15.8 g (0.125 mole) of freshly distilled benzyl chloride dropwise over 5 minutes with vigorous stirring.
-
Reaction: Continue stirring the mixture at 65°C for an additional 25 minutes. The precipitation of piperazine dihydrochloride will be observed.
-
Isolation of byproduct: Cool the reaction mixture in an ice bath for 30 minutes without stirring. Collect the piperazine dihydrochloride crystals by suction filtration and wash them with three 10-mL portions of ice-cold absolute ethanol.
-
Isolation of Product Salt: Combine the filtrate and washings, cool in an ice bath, and add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. Cool for another 10-15 minutes to precipitate 1-benzylpiperazine dihydrochloride.
-
Purification: Collect the white plates of the product salt by suction filtration, wash with dry benzene, and dry. The expected yield is 29.0–29.5 g (93–95%).
-
Free Base Formation: To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract thoroughly with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent in vacuo, and distill the residual oil under reduced pressure to yield pure 1-benzylpiperazine.
Protocol 2: N-amination of 1-Benzylpiperazine
This protocol is a generalized procedure based on the known reactivity of hydroxylamine-O-sulfonic acid (HOSA) with secondary amines.[2][5]
-
Preparation: In a stirred reactor equipped with a thermostatic jacket, prepare a solution of 1-benzylpiperazine in water. For a 0.1 mole scale, dissolve 17.6 g of 1-benzylpiperazine in an appropriate amount of water. Cool the solution to a temperature between 0 and 10°C.
-
HOSA Solution: Separately, prepare an aqueous solution of hydroxylamine-O-sulfonic acid (HOSA). A 32% by weight solution is typical.[5] Ensure this solution is maintained at a temperature below 20°C to prevent decomposition.[5]
-
Reaction: Slowly add the HOSA solution to the stirred 1-benzylpiperazine solution over approximately 1.5 hours. Use a molar ratio of 1-benzylpiperazine to HOSA of about 8:1.[5] Maintain the reaction temperature between 0 and 20°C throughout the addition.
-
Workup: After the addition is complete, continue stirring for a designated period (e.g., 1 hour), monitoring the reaction by TLC. Once complete, carefully neutralize the reaction mixture with a suitable base (e.g., NaOH solution) while keeping the temperature low.
-
Extraction and Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for 4-Benzylpiperazine (BZP) Analysis
Welcome to the technical support center for the analysis of 4-benzylpiperazine (BZP) and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize 4-benzylpiperazine (BZP) for GC-MS analysis?
A1: While GC-MS analysis of underivatized BZP is possible and has been successfully performed, derivatization is often recommended to improve chromatographic behavior and enhance sensitivity.[1][2][3] Underivatized BZP, being a secondary amine, can exhibit peak tailing due to interactions with active sites in the GC system. Derivatization, typically through acylation, converts the polar amine group into a less polar and more volatile derivative, resulting in sharper, more symmetrical peaks.[4]
Q2: What are the common mass fragments of underivatized BZP in Electron Ionization (EI) mode?
A2: In EI-MS, underivatized BZP typically shows a characteristic fragmentation pattern. The base peak is often observed at m/z 91, corresponding to the tropylium ion (C7H7+). Other significant ions include m/z 134 and m/z 176 (the molecular ion).[1][5]
Q3: My BZP peak is showing significant tailing. What are the possible causes and solutions?
A3: Peak tailing for BZP is a common issue and can be attributed to several factors:
-
Active Sites: The primary cause is often the interaction of the basic amine groups of BZP with active silanol groups in the GC inlet liner, column, or transfer line.
-
Solution: Use a deactivated inlet liner and a high-quality, well-deactivated GC column. Consider derivatizing the BZP to block the active amine group.
-
-
Column Choice: An inappropriate column phase can lead to poor peak shape.
-
Solution: A 5% phenyl/95% methyl silicone column is commonly used and generally provides good peak shape for BZP analysis.[6]
-
-
Injector Temperature: If the injector temperature is too low, it can lead to incomplete volatilization and peak tailing.
Q4: I am observing low sensitivity for BZP in my samples. How can I improve it?
A4: Low sensitivity can be a multi-faceted problem. Here are some steps to troubleshoot:
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery.
-
Derivatization: As mentioned, derivatization can significantly enhance the signal intensity.
-
MS Parameters: Ensure the mass spectrometer is tuned and operating in the appropriate mode.
-
Solution: For quantitative analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on specific ions of interest for BZP.[8]
-
-
Injector Type: The choice of injection technique can impact sensitivity.
-
Solution: A splitless injection is generally preferred over a split injection for trace analysis to ensure the entire sample volume is transferred to the column.[6]
-
Troubleshooting Guides
Issue: Poor Chromatographic Resolution
If you are experiencing co-elution of BZP with other analytes or matrix components, consider the following optimization steps.
Troubleshooting Workflow for Poor Resolution
References
- 1. ikm.org.my [ikm.org.my]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. scholars.direct [scholars.direct]
- 8. scholars.direct [scholars.direct]
Navigating the Crystallization of 4-Benzylpiperazin-1-amine: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 4-Benzylpiperazin-1-amine, achieving a pure, crystalline final product is a critical step. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the crystallization process. The following question-and-answer format directly addresses specific challenges, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing. What are the initial troubleshooting steps?
A1: When crystallization fails to initiate, several factors could be at play. First, ensure your solution is appropriately supersaturated. If the solution is too dilute, crystallization will not occur. Conversely, if it is too concentrated, the compound may "oil out" or precipitate as an amorphous solid.
Initial Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline this compound, adding a single seed crystal to the supersaturated solution can initiate crystallization.
-
Temperature Gradient: Slow cooling is crucial for forming well-defined crystals. If you have been cooling the solution too rapidly, try a more gradual approach. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath.
Q2: What are the best solvents for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the solubility of similar piperazine derivatives, a good starting point for solvent screening would include polar protic and aprotic solvents. Piperazine itself is soluble in water, ethanol, and methanol. For substituted piperazines like this compound, a range of organic solvents should be considered.
Q3: I am observing an oil instead of crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated, the cooling rate is too fast, or impurities are present that depress the melting point of the compound.
Solutions for Oiling Out:
-
Dilute the Solution: Add a small amount of the hot solvent back to the mixture to redissolve the oil, and then allow it to cool more slowly.
-
Change the Solvent System: If dilution is ineffective, you may need to try a different solvent or a solvent mixture.
-
Purify the Crude Material: Oiling out can be a sign of significant impurities. Consider purifying the crude product by another method, such as column chromatography, before attempting crystallization again.
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be frustrating. Several factors can contribute to poor recovery of your crystalline product.
Tips for Improving Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your compound in the solution upon cooling.
-
Optimize Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath is recommended after the initial cooling to room temperature.
-
Wash Crystals Sparingly: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | - Solution is not supersaturated. - Nucleation is inhibited. | - Evaporate some solvent to increase concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal. - Cool the solution to a lower temperature. |
| Oily Precipitate | - Solution is too concentrated. - Cooling is too rapid. - Presence of impurities. | - Add more hot solvent to redissolve the oil and cool slowly. - Try a different solvent or solvent mixture. - Purify the crude material before crystallization. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and filter before cooling. - Perform a second recrystallization. |
| Low Crystal Yield | - Too much solvent was used. - Incomplete precipitation. - Product lost during washing. | - Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are too small | - Rapid cooling and nucleation. | - Allow the solution to cool more slowly to encourage the growth of larger crystals. - Reduce the degree of supersaturation. |
Data Presentation
Solvent Selection for Piperazine Derivatives
The following table provides a general guideline for solvent selection based on the known solubility of piperazine and its derivatives.[1][2][3][4] The suitability of these solvents should be experimentally verified for this compound.
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Moderately soluble, especially as a salt. | Good for salt crystallization. |
| Ethanol | High | Good solubility when hot, lower when cold. | A common and effective choice for amine crystallization. |
| Methanol | High | Similar to ethanol, good solubility. | Another good option, though sometimes too good a solvent, leading to lower yields. |
| Isopropanol | Medium | Good solubility when hot, lower when cold. | Often a good alternative to ethanol. |
| Acetonitrile | Medium | Moderate solubility. | Can be used, sometimes in combination with other solvents. |
| Ethyl Acetate | Low-Medium | Lower solubility. | May be a good anti-solvent to induce precipitation from a more polar solvent. |
| Toluene | Low | Low solubility. | Can be used as a solvent for the free base in some cases. |
| Hexane/Heptane | Low | Very low to insoluble. | Excellent as an anti-solvent. |
| Dichloromethane | Low-Medium | Good solubility. | Often too good of a solvent for crystallization unless an anti-solvent is used. |
| Diethyl Ether | Low | Low solubility. | Primarily used as an anti-solvent. |
Experimental Protocols
Protocol 1: Crystallization of this compound Hydrochloride from Ethanol
Given that amines can be challenging to crystallize as free bases, converting them to a hydrochloride salt often yields a more crystalline product with a sharper melting point.
Materials:
-
Crude this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Stir bar and stir plate
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of absolute ethanol in an Erlenmeyer flask with stirring. Gently warm the mixture to aid dissolution.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated HCl dropwise with vigorous stirring. The hydrochloride salt should begin to precipitate.
-
Redissolution: Gently heat the mixture until the precipitated salt redissolves completely. Be careful not to overheat.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol, followed by a wash with cold diethyl ether to aid in drying.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in the crystallization process.
References
Reducing by-product formation in 4-benzylpiperazine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 4-benzylpiperazine, with a primary focus on minimizing the formation of by-products.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in 4-benzylpiperazine synthesis and why does it form?
A1: The most common by-product is 1,4-dibenzylpiperazine (DBZP).[1][2] This occurs because piperazine has two reactive secondary amine groups. After the first nitrogen atom is benzylated to form the desired 4-benzylpiperazine, the second nitrogen can also react with another molecule of benzyl chloride, leading to the di-substituted by-product.[3][4]
Q2: What are the primary strategies to prevent the formation of 1,4-dibenzylpiperazine?
A2: There are three main strategies to promote selective mono-alkylation and reduce the formation of the di-alkylated by-product:
-
Controlling Stoichiometry: Using a large excess of piperazine relative to benzyl chloride increases the statistical probability that the benzyl chloride will react with an un-substituted piperazine molecule.[3][4]
-
Using a Mono-protected Piperazine: By temporarily blocking one of the nitrogen atoms with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl, the alkylation is directed to the unprotected nitrogen.[3][4] The protecting group is then removed in a subsequent step.
-
Employing Piperazine Salts: Using a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen atom, thus hindering a second alkylation event.[3][4]
Q3: Which method offers the cleanest reaction with the least amount of di-substituted by-product?
A3: The use of a mono-protected piperazine, such as N-Boc-piperazine, is generally considered the most reliable and cleanest method for ensuring mono-alkylation.[1][5] This approach effectively prevents the formation of the di-substituted by-product.
Q4: How can I remove the 1,4-dibenzylpiperazine by-product from my final product?
A4: Purification can be achieved through several methods. Acid-base extraction can be used to separate the basic piperazine products from non-basic impurities.[5] For separating 4-benzylpiperazine from 1,4-dibenzylpiperazine, column chromatography is often effective.[3] Distillation under reduced pressure is also a viable method for purifying the final product.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 1,4-dibenzylpiperazine by-product | Incorrect stoichiometry (insufficient excess of piperazine). | Use a larger excess of piperazine (e.g., 4-5 equivalents). |
| Rapid addition of benzyl chloride. | Add the benzyl chloride slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[3] | |
| Unprotected piperazine used in a 1:1 molar ratio. | For optimal control and minimal by-product, switch to a mono-protected piperazine like N-Boc-piperazine.[8] | |
| Low or No Product Yield | Inactive reagents. | Ensure the use of high-quality, recently distilled benzyl chloride and dry solvents. |
| Insufficient base strength or amount in direct alkylation. | Use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) and ensure at least 1.5-2.0 equivalents are used. | |
| Poor solubility of reagents. | Switch to a more suitable solvent, such as Dimethylformamide (DMF), to ensure all reagents are fully dissolved. | |
| Reaction Stalls (Incomplete Conversion) | Low reaction temperature. | Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature. |
| Acid by-product not effectively neutralized. | Ensure a sufficient amount of base is present to neutralize the acid formed during the reaction. |
Data Presentation: Comparison of Synthesis Strategies
The following table summarizes the reported yields for different methods of 4-benzylpiperazine synthesis, highlighting the trade-offs between procedural simplicity and product yield.
| Synthesis Strategy | Reported Yield of 4-Benzylpiperazine | Key Considerations | Reference(s) |
| Direct Alkylation (Unoptimized) | 60-70% | Simple procedure but can result in significant amounts of the 1,4-dibenzylpiperazine by-product and lower purity. | [9] |
| Direct Alkylation (Optimized Catalytic Process) | >95% | Requires specific catalytic conditions as outlined in the patent, using equimolar reactants. | [10] |
| Using Piperazine Salts (Monohydrochloride) | 65-75% | A reliable method that effectively minimizes the di-substituted by-product, yielding a pure product after workup. | [2][7] |
| Using Mono-protected Piperazine (N-Boc) | High (specific yield varies with substrate) | Generally provides the cleanest reaction and highest selectivity for the mono-alkylated product, but requires an additional deprotection step. | [1][8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzylpiperazine using Piperazine Salts
This protocol is adapted from a procedure in Organic Syntheses, which is known for its reliability and reproducibility.[6][7]
Materials:
-
Piperazine hexahydrate (0.125 mole)
-
Piperazine dihydrochloride monohydrate (0.125 mole)
-
Benzyl chloride, recently distilled (0.125 mole)
-
Absolute ethanol
-
5N Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate in 50 mL of absolute ethanol and warm the solution to 65°C.
-
To the warm solution, add piperazine dihydrochloride monohydrate and swirl to dissolve.
-
While maintaining the temperature at 65°C, add benzyl chloride over 5 minutes with vigorous stirring.
-
Continue stirring the mixture at 65°C for an additional 25 minutes.
-
Cool the reaction mixture in an ice bath for 30 minutes to allow for the precipitation of piperazine dihydrochloride.
-
Collect the precipitated piperazine dihydrochloride by suction filtration and wash with ice-cold absolute ethanol.
-
Combine the filtrate and washings, cool in an ice bath, and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.
-
Collect the 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry. The expected yield of the dihydrochloride salt is 93-95%.[7]
-
Dissolve the salt in water and make the solution alkaline (pH > 12) with 5N sodium hydroxide.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain pure 1-benzylpiperazine. The final yield of the pure product is typically between 65-75%.[7]
Protocol 2: General Procedure for Mono-alkylation using N-Boc-piperazine
This protocol outlines a general and highly selective method for preparing mono-alkylated piperazines.
Materials:
-
N-Boc-piperazine
-
Benzyl bromide or chloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step 1: N-Alkylation
-
To a dry reaction flask under an inert atmosphere, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the benzyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude N-benzyl-N'-Boc-piperazine by silica gel column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified N-benzyl-N'-Boc-piperazine in dichloromethane.
-
Add trifluoroacetic acid and stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Perform an aqueous work-up with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final 4-benzylpiperazine.
Visualizations
Caption: Workflow for 4-benzylpiperazine synthesis.
Caption: Troubleshooting by-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. swgdrug.org [swgdrug.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 8. benchchem.com [benchchem.com]
- 9. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of Synthesized 4-Benzylpiperazin-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized 4-Benzylpiperazin-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 1-benzylpiperazine and the aminating agent (e.g., hydroxylamine or its derivatives), by-products from the reducing agent, and over-alkylated products like 1,4-dibenzylpiperazine.[1] If the synthesis involves the reaction of piperazine with benzyl chloride, unreacted piperazine and dibenzylpiperazine are common impurities.
Q2: My purified this compound is an oil that won't crystallize. What can I do?
A2: The oily nature of the product could be due to the presence of residual solvents or impurities. Ensure all solvents are thoroughly removed under a high vacuum. If impurities are the cause, further purification by column chromatography may be necessary. Alternatively, converting the free base to its hydrochloride salt can facilitate crystallization and purification.
Q3: I'm observing significant streaking of my product on a silica gel TLC plate. How can I resolve this?
A3: Streaking is a common issue when purifying basic amines like this compound on acidic silica gel.[2][3] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or ammonium hydroxide, to your eluent system.[2]
Q4: What is the best general approach to purify crude this compound?
A4: A general purification strategy involves an initial work-up to remove inorganic salts and by-products, followed by either recrystallization or column chromatography. The choice between these two methods depends on the nature and quantity of the impurities. For relatively pure solids, recrystallization is often effective. For complex mixtures or oily products, column chromatography is generally preferred. Purity should be assessed at each stage using an appropriate analytical method like TLC, HPLC, or GC-MS.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Possible Cause | Recommended Solution |
| Incorrect solvent choice | Perform a solvent screen to find a solvent that dissolves the compound when hot but not at room temperature.[4][5] Common solvent systems for piperazine derivatives include ethanol, isopropanol, and mixed solvents like heptane/ethyl acetate or methanol/water. |
| Cooling the solution too quickly | Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5] |
| Insufficient washing of crystals | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5][6][7] |
| Co-crystallization of impurities | If an impurity has similar solubility properties to the desired product, a different purification technique like column chromatography may be necessary. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate eluent system | Optimize the eluent system using TLC. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[2] |
| Streaking/Tailing of the product spot | Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent to prevent strong interactions with the silica gel.[2][3] |
| Column overloading | Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight) to ensure proper separation. |
| Irreversible adsorption on the column | If the compound is strongly basic, it may bind irreversibly to the acidic silica. Consider using a different stationary phase, such as neutral alumina. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Eluents | Expected Purity | Anticipated Yield | Notes |
| Recrystallization (Free Base) | Ethanol, Isopropanol, Heptane/Ethyl Acetate | >98% | 60-80% | Effective for removing minor, less polar impurities. The free base can be an oil, making recrystallization challenging. |
| Recrystallization (HCl Salt) | Ethanol/Water, Methanol/Ether | >99% | 70-90% | Conversion to the hydrochloride salt often yields a more crystalline solid that is easier to handle and purify. |
| Flash Column Chromatography | Hexane/Ethyl Acetate with 1% Triethylamine, Dichloromethane/Methanol with 1% Triethylamine | >99% | 50-75% | Highly effective for separating a wide range of impurities. The addition of a basic modifier is crucial for good peak shape and recovery. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Typical Parameters | Purpose |
| HPLC-UV | Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) Flow Rate: 1.0 mL/min Detection: UV at 254 nm | Quantitative purity analysis and detection of non-volatile impurities.[8][9] |
| GC-MS | Column: HP-5MS (or equivalent, 30 m x 0.25 mm, 0.25 µm) Injector Temp: 250°C Oven Program: Start at 100°C, ramp to 280°C Carrier Gas: Helium | Identification of volatile impurities and confirmation of product identity.[10] |
| ¹H and ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆ | Structural confirmation and identification of impurities by comparing chemical shifts to known values.[11][12][13][14] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (as Hydrochloride Salt)
-
Salt Formation: Dissolve the crude this compound free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of HCl in ether or isopropanol dropwise while stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution. Collect the crude salt by vacuum filtration.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol/water or methanol/ether) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3) containing 1% triethylamine. Adjust the polarity to achieve an Rf value of approximately 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: Integrate the peaks and calculate the purity based on the relative peak areas.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. mt.com [mt.com]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Home Page [chem.ualberta.ca]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. epfl.ch [epfl.ch]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of 4-Benzylpiperazin-1-amine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 4-Benzylpiperazin-1-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4] It is also crucial to protect it from light and moisture.[4]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to degradation of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar piperazine derivatives are susceptible to oxidative and thermal degradation.[5][6][7] Potential degradation could involve oxidation of the amine group or cleavage of the benzyl group. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.[8][9][10]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the quantitative analysis of this compound and its potential degradation products due to its high sensitivity and accuracy.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification and quantification of the compound and its volatile degradation products.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during stability analysis. | Sample degradation due to improper storage or handling. | Review storage conditions (temperature, light, atmosphere). Ensure proper sample preparation procedures are followed. |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent or system peaks. | |
| Loss of assay value over time. | Degradation of this compound. | Investigate the storage conditions. Consider performing a forced degradation study to understand the degradation profile. |
| Sub-optimal analytical method. | Validate the analytical method for stability-indicating properties according to ICH guidelines. | |
| Inconsistent stability data between batches. | Variability in the purity of the initial material. | Ensure consistent quality of the starting material for each stability study. |
| Inconsistent storage conditions across studies. | Strictly control and monitor storage conditions (temperature, humidity, light exposure) for all batches. |
Stability Data Summary
The following tables summarize illustrative quantitative data from a hypothetical stability study of this compound under various storage conditions.
Table 1: Stability of this compound at Different Temperatures (Storage Period: 6 Months, Container: Amber Glass Vial, Atmosphere: Air)
| Temperature | Assay (%) | Appearance | Total Impurities (%) |
| 5°C ± 3°C | 99.8 | White to off-white powder | 0.2 |
| 25°C ± 2°C / 60% ± 5% RH | 98.5 | Slight discoloration | 1.5 |
| 40°C ± 2°C / 75% ± 5% RH | 95.2 | Yellowish powder | 4.8 |
Table 2: Forced Degradation Study of this compound (Stress Condition Duration: 24 hours)
| Stress Condition | Assay (%) | Major Degradation Product (Hypothetical) | % Degradation |
| 0.1 M HCl, 60°C | 92.1 | N-Benzylpiperazine | 7.9 |
| 0.1 M NaOH, 60°C | 98.9 | - | 1.1 |
| 3% H₂O₂, RT | 88.5 | Benzylpiperazine N-oxide | 11.5 |
| Thermal (80°C) | 96.3 | - | 3.7 |
| Photostability (ICH Q1B) | 99.1 | - | 0.9 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
-
Objective: To quantify the amount of this compound and detect any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and products under stress conditions.
-
Acid Degradation: Dissolve the sample in 0.1 M HCl and heat at 60°C.
-
Base Degradation: Dissolve the sample in 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat at 80°C.
-
Photodegradation: Expose the sample to light as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using the validated HPLC method.
Visualizations
Caption: Workflow for a comprehensive stability study of a pharmaceutical compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. bellona.org [bellona.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Benzylpiperazin-1-amine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Benzylpiperazin-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] For a basic compound like this compound, phospholipids and other endogenous components in biological samples like plasma can significantly suppress the signal in the mass spectrometer's ion source, particularly with electrospray ionization (ESI).[4]
Q2: My signal for this compound is low and inconsistent. Could this be a matrix effect?
A2: Yes, low and variable signal intensity are classic symptoms of matrix effects, especially ion suppression.[2] If you observe poor peak shapes, inconsistent retention times, or a drop in signal after injecting multiple processed biological samples, it is highly probable that matrix components are interfering with the ionization of your analyte.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The standard method for quantifying matrix effects is the post-extraction spike experiment.[3][4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix (e.g., plasma after protein precipitation) with the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: What is the best internal standard (IS) to use for this compound to compensate for matrix effects?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d7. A SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of matrix effect.[4] This allows for reliable correction by normalizing the analyte's response to the IS response. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide: Mitigating Matrix Effects
Issue: Significant Ion Suppression Observed
High levels of ion suppression can lead to poor sensitivity and inaccurate quantification. The primary goal is to remove interfering matrix components before they enter the mass spectrometer.
Solution 1: Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[4] The choice of technique depends on the required cleanliness of the extract and the physicochemical properties of this compound. As a basic compound (predicted pKa for the piperazine moiety is around 9.3), it will be protonated at acidic pH.[5]
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major cause of ion suppression.[4] It is best suited for initial screening or when high sensitivity is not required. Using acetonitrile is generally more effective at precipitating proteins than methanol.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. For a basic analyte like this compound, you can perform the extraction under basic conditions (pH > 10) to keep the analyte in its neutral form, allowing for extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This leaves many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts. For this compound, a mixed-mode cation exchange SPE sorbent is highly recommended. This approach utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity.[4]
Quantitative Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for benzylpiperazine and other basic drugs in plasma. Note that specific values will be method-dependent.
| Sample Preparation Technique | Analyte | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | Basic Drugs | > 80% | 50 - 80% (Suppression) | Fast, simple, inexpensive | Poor removal of phospholipids, high matrix effects[4] |
| Liquid-Liquid Extraction (MTBE) | Basic Drugs | 70 - 95% | > 85% | Good removal of polar interferences | More labor-intensive, potential for emulsions |
| Mixed-Mode Cation Exchange SPE | 1-Benzylpiperazine | 78 - 91%[6] | > 90% | Excellent removal of interferences, high recovery | More complex and costly method development |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression.
Solution 2: Modify Chromatographic Conditions
If sample preparation alone is insufficient, optimizing the LC method can help separate this compound from co-eluting matrix components.
-
Increase Chromatographic Resolution: Use a longer column, a smaller particle size column (e.g., UPLC/UHPLC), or adjust the gradient profile to better separate the analyte from the regions where phospholipids typically elute (often in the middle of a reversed-phase gradient).
-
Use a Diverter Valve: Program a diverter valve to send the initial part of the chromatographic run (containing salts and highly polar interferences) and the later part (where strongly retained compounds like phospholipids may elute) to waste instead of the mass spectrometer.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard into the final mobile phase composition at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma) using your chosen sample preparation method. Spike this compound and its internal standard into the final, clean extracts at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound and its internal standard into six different lots of blank biological matrix before the extraction process.
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF by dividing the average peak area of the analyte in Set B by the average peak area of the analyte in Set A.
-
Recovery (RE): Calculate the recovery by dividing the average peak area of the analyte in Set C by the average peak area of the analyte in Set B.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the ratio of the analyte's MF to the internal standard's MF. An IS-Normalized MF close to 1 indicates effective compensation by the internal standard.
-
Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
Objective: To achieve a clean extract of this compound from plasma.
Methodology: (This is a general protocol and should be optimized for your specific application)
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat the plasma sample (e.g., 200 µL) by diluting with the acidic buffer (e.g., 200 µL) to ensure the analyte is protonated (positively charged). Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: Use 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Use 1 mL of methanol to remove non-polar interferences like phospholipids that are retained by reversed-phase interaction.
-
-
Elution: Elute the this compound with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the charge on the analyte, releasing it from the ion-exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 1-Benzylpiperazine | 2759-28-6 [chemicalbook.com]
- 6. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for 4-Benzylpiperazine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-benzylpiperazine derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing 4-benzylpiperazine?
A1: The most common derivatization methods for 4-benzylpiperazine involve reactions at the secondary amine of the piperazine ring. These primarily include:
-
N-Alkylation: Introduction of an alkyl group using an alkyl halide.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent.[1][2][3][4]
-
Acylation: Formation of an amide by reacting with an acyl chloride or anhydride.
Q2: How can I avoid the common side reaction of di-alkylation when derivatizing piperazine compounds?
A2: Di-alkylation can be a significant issue. To minimize this, you can:
-
Use an excess of the piperazine starting material relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture.[5]
-
For critical applications requiring mono-substitution, consider using a mono-protected piperazine, such as N-Boc-piperazine, to ensure selectivity.[5]
Q3: What are the recommended purification techniques for 4-benzylpiperazine derivatives?
A3: Purification of 4-benzylpiperazine derivatives often involves:
-
Acid-base extraction: This technique is effective for separating the basic product from non-basic impurities. The product can be extracted into an acidic aqueous layer, washed, and then liberated by making the aqueous layer basic, followed by extraction with an organic solvent.[4]
-
Column chromatography: Silica gel chromatography is a standard method for purifying less polar derivatives.
-
Crystallization: The hydrochloride salt of the final product can often be crystallized to achieve high purity.[4]
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Reagents or Catalyst | Use high-purity, anhydrous reagents and solvents. For catalytic reactions, ensure the catalyst is not poisoned and maintain an inert atmosphere (e.g., Argon or Nitrogen).[5] |
| Poor Solubility of Reagents | Switch to a more suitable solvent. For instance, if reactants are poorly soluble in acetonitrile, consider a more polar aprotic solvent like DMF.[5] |
| Insufficient Base | Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used to neutralize the acid byproduct effectively.[5] |
| Low Reaction Temperature | Many N-alkylation and reductive amination reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor progress using TLC or LC-MS.[5] |
Incomplete Reaction (Stalled Conversion)
| Possible Cause | Recommended Solution |
| Reversible Reaction Equilibrium | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of a suitable base.[5] |
| Poor Reagent Solubility | Change to a solvent that ensures all reagents are fully dissolved throughout the reaction, such as DMF.[5] |
| Catalyst Poisoning (for catalytic reactions) | Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[5] |
Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Di-alkylation Product Formation | Use an excess of 4-benzylpiperazine relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.[5] |
| Product Decomposition | If the alkylating agent or product is unstable at the reaction temperature, lower the temperature and monitor the reaction progress closely to stop it once the starting material is consumed.[5] |
| Side reactions with solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid alcoholic solvents in reactions where they might compete as nucleophiles. |
Experimental Protocols
Protocol 1: N-Alkylation of 4-Benzylpiperazine with an Alkyl Bromide
This protocol describes a general procedure for the mono-N-alkylation of 4-benzylpiperazine.
Materials:
-
4-Benzylpiperazine
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[5]
-
Anhydrous Acetonitrile (MeCN)[5]
Procedure:
-
To a solution of 4-benzylpiperazine in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Reductive Amination of an Aldehyde with 4-Benzylpiperazine
This protocol outlines the synthesis of a 4-benzylpiperazine derivative via reductive amination.
Materials:
-
4-Benzylpiperazine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)[4]
-
Methanol (MeOH)[4]
Procedure:
-
Dissolve 4-benzylpiperazine and the aldehyde in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.[4]
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 24 hours or until the reaction is complete as monitored by TLC or LC-MS.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualized Workflows
Caption: Workflow for the N-alkylation of 4-benzylpiperazine.
Caption: Decision tree for troubleshooting low product yield.
References
Preventing degradation of 4-Benzylpiperazin-1-amine during sample preparation
Technical Support Center: 4-Benzylpiperazin-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My quantified concentration of this compound is lower than expected and varies between replicates. What could be the cause?
A1: This issue is commonly due to sample degradation during preparation and storage. This compound, having a primary amine group, is susceptible to several degradation pathways, including oxidation and reaction with atmospheric carbon dioxide (CO₂).[1][2][3] Storing samples at room temperature should be avoided as it can negatively impact the stability of piperazine compounds.[4]
Q2: I've observed a yellow or brown tint developing in my stock solution. What does this indicate?
A2: Discoloration is a frequent indicator of amine oxidation.[2][5] This process can be accelerated by exposure to air (oxygen) and light. The color change is due to the formation of oxidized byproducts. To prevent this, it is critical to handle and store the amine under an inert atmosphere and protect it from light.[2][3]
Q3: What are the primary chemical reactions that cause the degradation of this compound?
A3: The two most common degradation pathways for primary amines like this compound are:
-
Oxidation: The lone pair of electrons on the primary amine nitrogen is susceptible to attack by atmospheric oxygen, a reaction often catalyzed by trace metal ions and light.[2][6][7]
-
Reaction with Carbon Dioxide: Primary amines can react with CO₂ present in the air to form carbamic acids or carbamates, reducing the concentration of the parent amine.[8][9][10]
Q4: How does pH affect the stability of my sample?
A4: The basicity of amines is a key factor in their stability.[11][12][13] In an aqueous solution, maintaining a lower pH can protonate the amine group to form an ammonium salt. This protonated form is generally less susceptible to oxidation and reaction with CO₂ compared to the free base. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[11][13]
Q5: Can the choice of solvent impact the stability of this compound?
A5: Absolutely. Using high-purity, inert solvents is crucial. Avoid reactive solvents like acetone, which can form imines with the primary amine group. Additionally, ensure solvents are degassed to remove dissolved oxygen and stored under an inert atmosphere to prevent contamination with air and moisture.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during sample preparation and provides actionable solutions.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Gradual loss of analyte signal in LC-MS over a sequence. | 1. Oxidative Degradation: Exposure to oxygen in the autosampler. 2. Carbamate Formation: Reaction with dissolved CO₂ in the mobile phase or solvent.[8] 3. Adsorption: Analyte adsorbing to vial surfaces. | 1. Use an Inert Atmosphere: Overlay samples in vials with nitrogen or argon.[3][6] 2. Control Temperature: Keep the autosampler cooled (e.g., 4°C).[4] 3. Use Additives: Consider adding a small amount of an antioxidant (e.g., 0.01% ascorbic acid) to your sample diluent. 4. Use appropriate vials: Employ silanized or low-adsorption vials. |
| Appearance of unexpected peaks in chromatogram. | 1. Degradation Products: Formation of oxides, carbamates, or imines.[5] 2. Solvent Contamination: Reactive impurities in the solvent. | 1. Confirm Peak Identity: Use mass spectrometry (MS) to identify the mass of the impurity peaks and compare them to potential degradation products. 2. Perform a Stability Study: Analyze a sample immediately after preparation and then again after several hours to monitor the growth of impurity peaks. 3. Use High-Purity Solvents: Always use fresh, HPLC or MS-grade solvents. |
| Poor recovery after Solid Phase Extraction (SPE). | 1. On-cartridge Degradation: The basic amine may be unstable on certain sorbents (e.g., silica).[14] 2. Irreversible Binding: Strong interaction with the SPE sorbent. | 1. Test Sorbent Compatibility: Run a quick stability test by exposing the analyte to the sorbent for a short period. 2. Modify Elution Solvent: Add a small amount of a basic modifier (e.g., 0.1% ammonium hydroxide) to the elution solvent to ensure the amine is in its neutral form and elutes effectively. 3. Work Quickly: Minimize the time the sample spends on the SPE cartridge. |
| Inconsistent results when working with biological matrices (e.g., blood, plasma). | Enzymatic Degradation: Enzymes present in the biological matrix may metabolize the compound.[4] | 1. Inactivate Enzymes: Immediately after collection, add a broad-spectrum enzyme inhibitor to the sample. 2. Keep Samples Frozen: Store biological samples at -20°C or -80°C until analysis.[4] 3. Protein Precipitation: Use an immediate protein precipitation step with a solvent like acetonitrile to remove enzymes. |
Experimental Protocols & Data
Protocol: Assessing Sample Stability in Solution
This protocol outlines a method to evaluate the stability of this compound under different storage conditions.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Prepare Sample Sets: Aliquot the stock solution into separate sets of amber HPLC vials to a final concentration of 10 µg/mL using the appropriate diluent for each condition.
-
Condition Variables:
-
Set A (Control): Dilute with acetonitrile, blanket with argon, seal, and immediately freeze at -80°C.
-
Set B (Room Temp, Air): Dilute with acetonitrile, seal under normal atmosphere, and store at 20°C on a benchtop.
-
Set C (Refrigerated, Air): Dilute with acetonitrile, seal under normal atmosphere, and store at 4°C.
-
Set D (Room Temp, Inert): Dilute with acetonitrile, blanket with argon, seal, and store at 20°C.
-
-
Time Points: Analyze one vial from each set at T=0, 2, 4, 8, and 24 hours.
-
Analysis: Use a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
Data Evaluation: Calculate the percentage of the remaining compound relative to the T=0 control (Set A) for each time point.
Illustrative Stability Data
The following table summarizes expected stability results for this compound based on the protocol above. Benzyl piperazines are generally more stable than phenyl piperazines under various storage conditions.[4]
| Storage Condition | Time (Hours) | % Remaining (Illustrative) |
| Room Temp, Air | 0 | 100% |
| 4 | 91% | |
| 8 | 82% | |
| 24 | 65% | |
| Refrigerated (4°C), Air | 0 | 100% |
| 4 | 99% | |
| 8 | 97% | |
| 24 | 92% | |
| Room Temp, Inert Gas | 0 | 100% |
| 4 | 100% | |
| 8 | 99% | |
| 24 | 98% |
Visual Guides
Degradation Pathways
The following diagram illustrates the two primary pathways for the degradation of this compound.
Caption: Primary degradation routes for this compound.
Recommended Sample Preparation Workflow
To minimize degradation, follow this optimized workflow for sample preparation and analysis.
Caption: Recommended workflow to ensure sample integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. isaacpub.org [isaacpub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 13. Amine Reactivity [www2.chemistry.msu.edu]
- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
Comparative Efficacy of 4-Benzylpiperazin-1-amine and Other Piperazine Derivatives in Preclinical Research
A detailed analysis of the biological activities of 4-Benzylpiperazin-1-amine and its derivatives reveals their potential in anticancer and neurological research. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in drug development and scientific investigation.
Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, forming the backbone of numerous drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antimicrobial effects. This guide focuses on the comparative efficacy of this compound and related piperazine derivatives, with a particular emphasis on their anticancer properties and their interaction with the sigma-1 (σ1) receptor, a protein implicated in various central nervous system disorders.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the 4-benzylpiperazin-1-yl moiety as potent antitumor agents. A notable example is a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. One compound from this series, referred to as Compound 7a , has demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Efficacy of Compound 7a
| Cancer Cell Line | IC50 (μM) |
| A549 (Lung) | 0.029 |
| H460 (Lung) | 0.035 |
| HT-29 (Colon) | 0.147 |
| MKN-45 (Gastric) | 0.056 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
These results indicate that Compound 7a exhibits potent cytotoxic effects, particularly against lung cancer cell lines. Further investigations revealed that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, suggesting a mechanism of action that interferes with cell division.
Sigma-1 Receptor Binding Affinity
The sigma-1 (σ1) receptor is a chaperone protein primarily located at the endoplasmic reticulum and is a target for the development of drugs for neurological and psychiatric disorders. Benzylpiperazine derivatives have been investigated for their ability to bind to this receptor. A study on a series of benzylpiperazine derivatives as σ1 receptor ligands provides valuable comparative data.
Table 2: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Benzylpiperazine Derivatives
| Compound | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (σ2/σ1) |
| Compound 15 | 1.6 | 1418 | 886 |
| Compound 8 (Lead) | - | - | 432 |
| Compound 24 | - | - | 423 |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is the ratio of Ki for σ2 to Ki for σ1, with higher values indicating greater selectivity for the σ1 receptor.
Among the synthesized compounds, Compound 15 , identified as 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated the highest affinity and selectivity for the σ1 receptor[1][2]. This high affinity and selectivity suggest its potential as a therapeutic agent for conditions where modulation of the σ1 receptor is beneficial.
Experimental Protocols
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
Procedure:
-
Cell Seeding: Human cancer cell lines (A549, H460, HT-29, and MKN-45) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Sigma-1 Receptor Radioligand Binding Assay
The binding affinities of the benzylpiperazine derivatives for the σ1 and σ2 receptors were determined using a radioligand binding assay.[5][6][7]
Procedure:
-
Membrane Preparation: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2) were prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane homogenates (approximately 300 μg protein) were incubated with the radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2) and varying concentrations of the test compounds. Nonspecific binding was determined in the presence of a high concentration of haloperidol.
-
Incubation: The reaction mixtures were incubated for 120 minutes at 37°C for the σ1 assay and at room temperature for the σ2 assay.
-
Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: The filters were washed, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
Ki Calculation: The IC50 values were determined from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Antitumor Efficacy of 4-Benzylpiperazin-1-amine Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of 4-benzylpiperazin-1-amine derivatives, focusing on a promising lead compound, against standard-of-care treatments for hepatocellular carcinoma (HCC). The information is based on preclinical data from xenograft models, offering insights into the therapeutic potential of this class of compounds.
Comparative Analysis of In Vivo Antitumor Activity
The antitumor efficacy of a novel this compound derivative, specifically N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (hereafter referred to as Compound 7a), was evaluated in a HepG2 human hepatocellular carcinoma xenograft model.[1] Its performance is compared here with established chemotherapeutic agents, Sorafenib and Doxorubicin, which are standard treatments for HCC.[2]
Table 1: Comparison of In Vivo Antitumor Efficacy in HepG2 Xenograft Models
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Compound 7a | Not Reported | Not Reported | Significantly inhibited tumor growth | Not Reported | [1] |
| Sorafenib | 30 mg/kg/day | Oral | ~49% | Not Reported | [3] |
| 40 mg/kg/day | Oral | ~40% | Not Reported | [4] | |
| Doxorubicin (DOX) | Not Reported | Intratumoral | Significant reduction in tumor size | Not Reported | [5] |
Note: Specific quantitative data for Compound 7a regarding dosage and tumor growth inhibition percentage were not available in the referenced abstract. The original study reported a significant inhibition of tumor growth without causing notable weight loss in the animal models.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Compound 7a exerts its antitumor effects by acting as a tubulin polymerization inhibitor.[1] This mechanism disrupts the formation and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]
Experimental Protocols
The following is a detailed methodology for a standard in vivo xenograft study using the HepG2 cell line, a common model for hepatocellular carcinoma research.[6][7]
Establishment of HepG2 Xenograft Model
-
Cell Culture: HepG2 human hepatocellular carcinoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Preparation: Prior to injection, exponentially growing HepG2 cells are harvested using trypsin-EDTA. The cells are then washed, counted, and checked for viability (typically >95%). The cell pellet is resuspended in a sterile solution, often a mixture of PBS and Matrigel, to a final concentration of approximately 1 x 10^7 cells/mL.[6]
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice (typically 10-12 weeks old), are used for tumor implantation.[6]
-
Tumor Cell Implantation: A volume of 100-200 µL of the cell suspension (containing 1-2 million cells) is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored by measuring the length and width with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2. Animal body weight is also regularly recorded as an indicator of toxicity.[6]
Drug Administration and Efficacy Evaluation
-
Group Formation: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
Test Compound (e.g., Compound 7a): Administered according to the specific experimental design (e.g., intraperitoneally or orally) at predefined doses and schedules.
-
Control Groups: Typically include a vehicle control (the solvent used to dissolve the drug) and a positive control with a standard-of-care drug like Sorafenib.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Survival Analysis: In some studies, animals are monitored for overall survival, and the data is often presented as a Kaplan-Meier curve.
-
Toxicity Assessment: Monitored through changes in body weight, clinical signs of distress, and, in some cases, analysis of blood and tissue samples.
-
Visualizing the Mechanism of Action
To illustrate the cellular processes affected by this compound derivatives, the following diagrams depict the experimental workflow and the underlying signaling pathway.
Caption: A typical workflow for in vivo validation of antitumor compounds.
Caption: Mechanism of action leading to cancer cell death.
References
- 1. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanopuerarin Improves Doxorubicin Therapeutic Efficacy by Inhibiting Angiogenesis via Regulating NSUN2 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
A Comparative Analysis of the Neurotoxic Profiles of N-Benzylpiperazine (BZP) and Benzoylpiperazine
A comprehensive guide for researchers and drug development professionals on the distinct neurotoxic effects of two prominent piperazine derivatives, N-Benzylpiperazine (BZP) and Benzoylpiperazine. This document provides a detailed comparison of their impact on neuronal cell viability, oxidative stress, and apoptotic pathways, supported by available experimental data and methodologies.
The rise of novel psychoactive substances presents a continuous challenge to public health and a complex area of study for neuroscience. Among these, piperazine derivatives have gained prominence as recreational drugs, often marketed as "legal highs." This guide focuses on two such compounds: 4-Benzylpiperazin-1-amine, commonly known as N-Benzylpiperazine (BZP), and Benzoylpiperazine. While structurally related, emerging evidence suggests they possess distinct neurotoxic profiles. Understanding these differences is crucial for predicting their potential for harm and for the development of targeted therapeutic interventions.
Comparative Neurotoxicity Assessment
In vitro studies utilizing neuronal cell lines, such as the human neuroblastoma SH-SY5Y and the human glioblastoma LN-18, have been instrumental in elucidating the neurotoxic potential of BZP and Benzoylpiperazine. Key indicators of neurotoxicity, including cytotoxicity, the induction of oxidative stress, and the activation of apoptotic pathways, have been evaluated. The following table summarizes the available quantitative data from these studies.
| Compound | Cell Line | Assay | Endpoint | Concentration | Result (% of Control) |
| N-Benzylpiperazine (BZP) | LN-18 | LDH Release | Cytotoxicity | 1700 µM | 110.7 ± 9.0% |
| LN-18 | ROS Production | Oxidative Stress | 570 µM | 118.3 ± 11.6% | |
| LN-18 | ROS Production | Oxidative Stress | 1700 µM | 120.9 ± 12.3% | |
| LN-18 | 8-OHdG Levels | DNA Damage | 570 µM | 421.4 ± 52.7% | |
| LN-18 | 8-OHdG Levels | DNA Damage | 1700 µM | 593.8 ± 51.5%[1] | |
| LN-18 | Caspase-3 Activity | Apoptosis | Lowest concentration tested | 258.8 ± 76.4%[1] | |
| LN-18 | Caspase-9 Activity | Apoptosis | 1700 µM | 130.2 ± 36.3%[1] | |
| Benzoylpiperazine | SH-SY5Y | Multiple Assays | Oxidative Stress, Mitochondrial Dysfunction, Apoptosis | Not Specified | Induced neurotoxic effects[2] |
Note: Quantitative data for Benzoylpiperazine across the same specific endpoints is limited in the currently available literature. However, studies indicate that it induces neurotoxicity through similar mechanisms to BZP.
Mechanisms of Neurotoxicity
Both N-Benzylpiperazine and Benzoylpiperazine appear to exert their neurotoxic effects primarily through the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.
N-Benzylpiperazine (BZP): Experimental data indicates that BZP treatment of neuronal cells leads to a significant increase in the production of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage, including DNA damage as evidenced by increased levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. The cascade of events initiated by oxidative stress appears to converge on the mitochondria, leading to mitochondrial dysfunction and the activation of the apoptotic pathway. This is supported by the observed activation of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, a key executioner caspase.
Benzoylpiperazine: While specific quantitative data is less available, studies on SH-SY5Y cells have shown that Benzoylpiperazine also induces oxidative stress, impairs mitochondrial function, and triggers apoptosis. The structural similarity to BZP suggests a comparable mechanism of action, likely involving the generation of ROS and subsequent mitochondrial-mediated cell death.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and the experimental approach to studying these compounds, the following diagrams are provided.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Cell Culture
The SH-SY5Y human neuroblastoma and LN-18 human glioblastoma cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of N-Benzylpiperazine or Benzoylpiperazine for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Triton X-100 for maximum LDH release).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.
Reactive Oxygen Species (ROS) Production Assay (Oxidative Stress)
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well black plate as described for the LDH assay.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of ROS production compared to the vehicle-treated control cells.
Caspase-3/9 Activity Assay (Apoptosis)
-
Cell Lysis: Following treatment, harvest the cells and lyse them using a specific cell lysis buffer. Centrifuge the lysate to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express the results as a fold change compared to the control group.
Conclusion
The available evidence strongly suggests that both N-Benzylpiperazine and Benzoylpiperazine exert neurotoxic effects through the induction of oxidative stress and the activation of the mitochondrial apoptotic pathway. While quantitative data for BZP is more readily available, the qualitative findings for Benzoylpiperazine point towards a similar mechanistic profile. This guide provides a foundational framework for researchers and drug development professionals to further investigate the nuanced neurotoxic properties of these and other emerging psychoactive piperazine derivatives. A more detailed quantitative comparison of Benzoylpiperazine's effects on specific neurotoxic endpoints is a critical area for future research.
References
Comparative analysis of the binding affinity of 4-benzylpiperazine ligands to σ1 receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of various 4-benzylpiperazine ligands for the sigma-1 (σ1) receptor, a key target in the development of therapeutics for neurological disorders and pain management. The data and protocols presented are compiled from peer-reviewed research to facilitate objective comparison and inform future drug discovery efforts.
Binding Affinity of 4-Benzylpiperazine Derivatives
The following table summarizes the in vitro binding affinities (Ki) of a series of synthesized 4-benzylpiperazine derivatives for the σ1 receptor. The data also includes the binding affinity for the sigma-2 (σ2) receptor to indicate selectivity. A lower Ki value signifies a higher binding affinity. The selectivity index is calculated as the ratio of Ki (σ2) / Ki (σ1).
| Compound | R | R' | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2/Ki σ1) |
| 8 | H | 4-OCH3 | 4.6 | 1995 | 432 |
| 13 | -(CH2)4-Ph | 4-OCH3 | 18.1 | 2540 | 140 |
| 14 | -(CH2)3-Ph | 4-OCH3 | 11.5 | 3240 | 282 |
| 15 | -(CH2)2-Cyclohexyl | 4-OCH3 | 1.6 | 1417 | 886 |
| 16 | -CH=CH-Ph | 4-OCH3 | 17.1 | 3850 | 225 |
| 20 | -O-Ph | 4-OCH3 | 198 | >10000 | >50 |
| 21 | -(CH2)2-Ph | 4-OCH3 | 8.8 | 3255 | 370 |
| 22 | -CH2-Ph | 4-OCH3 | 145 | >10000 | >69 |
| 24 | -(CH2)4-Ph | 4-CH2OH | 10.3 | 4355 | 423 |
| Haloperidol | - | - | 3.2 | 10.5 | 3.3 |
Data sourced from Bonanno et al., ACS Chemical Neuroscience, 2021.[1][2][3][4]
Analysis of Structure-Activity Relationships (SAR):
The data reveals key structural determinants for high affinity and selectivity for the σ1 receptor. Notably, compound 15 , which features a 3-cyclohexylpropan-1-one substituent, demonstrated the highest affinity (Ki = 1.6 nM) and the greatest selectivity (886-fold) over the σ2 receptor among the tested series.[1][2][3][4] This suggests that a bulky, aliphatic ring system at this position is favorable for optimal receptor interaction.
In contrast, shortening the alkyl chain or introducing a phenoxy group (compound 20 ) was detrimental to binding affinity.[1][2] The lead compound 8 showed potent affinity, and modifications at the para-position of the benzyl ring (compound 24 ) were well-tolerated, maintaining nanomolar affinity.[1][2]
Experimental Protocols
The binding affinities listed above were determined using a competitive radioligand binding assay. The following is a detailed description of the methodology.
σ1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor by measuring their ability to displace a known radioligand, [³H]-(+)-pentazocine, from guinea pig brain membrane homogenates.
Materials:
-
Tissue Preparation: Guinea pig brain membranes.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Synthesized 4-benzylpiperazine derivatives at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Incubation: In test tubes, the membrane homogenate (approximately 150-200 µg of protein) is incubated with a fixed concentration of [³H]-(+)-pentazocine (typically around 2 nM) and varying concentrations of the test compound.
-
Total and Non-specific Binding: A set of tubes containing only the membrane and radioligand determines total binding. Another set, containing the membrane, radioligand, and a high concentration of haloperidol (10 µM), determines non-specific binding.
-
Incubation Conditions: The mixture is incubated at 37°C for 150 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][2][5]
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental and biological context, the following diagrams are provided.
Caption: Experimental workflow for the σ1 receptor radioligand binding assay.
Caption: Simplified signaling pathway of the σ1 receptor upon ligand binding.
References
- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
In Vivo Comparative Analysis of the Antinociceptive Efficacy of 4-Benzylpiperazine Compounds
This guide provides a comprehensive comparison of the in vivo antinociceptive effects of various 4-benzylpiperazine compounds, intended for researchers, scientists, and professionals in the field of drug development. The data presented is collated from preclinical studies and aims to facilitate an objective evaluation of the therapeutic potential of these compounds in pain management.
A novel series of benzylpiperazine derivatives has been synthesized and evaluated for their analgesic properties.[1][2] Among these, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) has emerged as a particularly potent and selective σ1 receptor antagonist.[1][2][3][4] The σ1 receptor is known to play a crucial role in the modulation of nociceptive signaling, making it a promising target for the development of new analgesics.[1][2][4]
Quantitative Data Summary
The following tables summarize the in vivo antinociceptive and receptor binding data for key 4-benzylpiperazine compounds.
Table 1: σ Receptor Binding Affinities
| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |
| 8 (Lead Compound) | - | - | 432 |
| 15 | 1.6 | - | 886 |
| 24 | - | - | 423 |
| Haloperidol (Reference) | - | - | - |
| Data sourced from radioligand binding assays.[5] |
Table 2: In Vivo Antinociceptive Efficacy in the Mouse Formalin Test
| Compound | Dose (mg/kg, i.p.) | Antinociceptive Effect (% MPE) | ED50 (mg/kg, i.p.) |
| 15 | 3 - 60 | Dose-dependent reduction in licking time | 12.7 (9.9–16.6) |
| CM304 (Positive Control) | - | Similar efficacy to compound 15 at highest dose | - |
| % MPE: Maximum Possible Effect. Data represents the effect in the second phase of the formalin test.[1][5] |
Table 3: In Vivo Anti-Allodynic Efficacy in the Chronic Constriction Injury (CCI) Model
| Compound | Dose (mg/kg, i.p.) | Anti-Allodynic Effect |
| 15 | 60 | Significant, dose-dependent increase in withdrawal thresholds at 20, 60, and 80 min post-injection |
| This model assesses neuropathic pain.[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Radioligand Binding Assay for σ1 and σ2 Receptors
-
Objective: To determine the binding affinities (Ki) of the synthesized benzylpiperazine derivatives for σ1 and σ2 receptors.
-
Method:
-
Membrane homogenates from guinea pig brains were used as the source of σ receptors.
-
For σ1 receptor binding, [3H]-pentazocine was used as the radioligand.
-
For σ2 receptor binding, [3H]-DTG was used as the radioligand in the presence of a masking concentration of (+) -pentazocine to block σ1 sites.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled haloperidol.
-
The synthesized compounds were incubated with the membrane homogenates and the respective radioligands at various concentrations.
-
The amount of bound radioactivity was measured using liquid scintillation counting.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[5]
-
2. Mouse Formalin Test for Inflammatory Pain
-
Objective: To evaluate the antinociceptive effects of the compounds against inflammatory pain.
-
Method:
-
Male CD-1 mice were used for the experiment.
-
The test compounds, vehicle, or a positive control (CM304) were administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time, 20 µL of a 2.5% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.
-
The time the animals spent licking the injected paw was recorded in two phases: the early phase (0-5 minutes post-formalin injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-formalin injection, representing inflammatory pain).
-
The antinociceptive effect was quantified as the percentage of inhibition of the licking time compared to the vehicle-treated group.[1][5]
-
3. Chronic Constriction Injury (CCI) Model for Neuropathic Pain
-
Objective: To assess the anti-allodynic effects of the compounds in a model of neuropathic pain.
-
Method:
-
Neuropathic pain was induced in mice by placing loose chromic gut ligatures around the sciatic nerve.
-
After a recovery period of 7-10 days to allow for the development of mechanical allodynia, baseline paw withdrawal thresholds were measured using von Frey filaments.
-
The test compound (15) or vehicle was administered i.p. at various doses.
-
Paw withdrawal thresholds were reassessed at multiple time points (e.g., 20, 40, 60, 80 minutes) after drug administration.
-
An increase in the paw withdrawal threshold was indicative of an anti-allodynic effect.[1][3]
-
4. Rotarod Test for Motor Coordination
-
Objective: To evaluate the potential sedative or motor-impairing effects of the compounds.
-
Method:
-
Mice were trained to stay on a rotating rod (rotarod) at a constant speed.
-
On the test day, the animals were administered the test compound, vehicle, or a positive control known to impair motor function.
-
The latency to fall from the rotarod was measured at different time points after administration.
-
A significant decrease in the latency to fall compared to the baseline or vehicle group indicated impaired motor coordination. Compound 15 did not show significant effects in this assay, suggesting a lack of sedative properties at analgesic doses.[1][2][3]
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for the antinociceptive effect of Compound 15.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of 4-benzylpiperazine compounds.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Validating G2/M Phase Cell Cycle Arrest by 4-Benzylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-benzylpiperazine derivatives with established alternatives in their mechanism of inducing G2/M phase cell cycle arrest. Experimental data is presented to support these comparisons, alongside detailed protocols for key validation assays.
Introduction
The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells with damaged DNA do not proceed into mitosis.[1] This checkpoint is a prime target for cancer therapy, as its abrogation can lead to mitotic catastrophe and cell death, particularly in cancer cells with a defective G1 checkpoint.[2] A growing class of compounds, 4-benzylpiperazine derivatives, has shown promise as potent inducers of G2/M arrest. This guide evaluates their mechanism and efficacy in comparison to well-established G2/M inhibitors.
Comparative Analysis of G2/M Arresting Agents
The efficacy of novel compounds is often benchmarked against standard chemotherapeutic agents known to induce G2/M arrest, such as doxorubicin and paclitaxel. The following tables summarize the cytotoxic effects and the cell cycle distribution following treatment with various piperazine derivatives and these established drugs.
Table 1: Cytotoxicity (IC50) of Piperazine Derivatives and Alternative Agents in Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Citation |
| Piperazine Derivatives | |||
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | HUH7 (Liver) | Varies (µM concentrations) | [3] |
| MCF7 (Breast) | Varies (µM concentrations) | [3] | |
| HCT-116 (Colon) | Varies (µM concentrations) | [3] | |
| 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) ciprofloxacin (2b) | A549 (Non-small cell lung) | 14.8 | [4] |
| 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) ciprofloxacin (2d) | A549 (Non-small cell lung) | 24.8 | [4] |
| 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) ciprofloxacin (2f) | A549 (Non-small cell lung) | 23.6 | [4] |
| 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) ciprofloxacin (2g) | A549 (Non-small cell lung) | 20.7 | [4] |
| Dispiropiperazine derivative (SPOPP-3) | SW480 (Colon) | 5.06 | [5] |
| HT29 (Colon) | 5.42 | [5] | |
| HCT116 (Colon) | 2.44 | [5] | |
| CEM (T lymphoblastoid) | 0.63 | [5] | |
| HepG2 (Hepatoma) | 13.0 | [5] | |
| Alternative Agents | |||
| Doxorubicin | A549 (Non-small cell lung) | 1 | [4] |
| MCF-7 (Breast) | Varies (µM concentrations) | [6] | |
| MDA-MB-231 (Breast) | Varies (µM concentrations) | [6] | |
| Paclitaxel | CHMm (Canine mammary) | < 1 | [7] |
| T98G (Glioblastoma) | Varies (nM concentrations) | [8] | |
| DBTRG-05MG (Glioblastoma) | Varies (nM concentrations) | [8] |
Table 2: Effect of Piperazine Derivatives and Alternative Agents on Cell Cycle Distribution
| Compound/Drug | Cell Line | Treatment Concentration & Duration | % Cells in G2/M Phase (Treated) | % Cells in G2/M Phase (Control) | Citation |
| Piperazine Derivatives | |||||
| Ciprofloxacin derivative (2b) | A549 | Dose-dependent | Increased | Not specified | [4] |
| Dispiropiperazine derivative (SPOPP-3) | SW480 | 20 µM for 24h | Significantly Increased | Not specified | [5] |
| Alternative Agents | |||||
| Doxorubicin | MDA-MB-231 | Not specified | Increased | Not specified | [9] |
| Jurkat (Leukemia) | 100 nM for 72h | Increased | Not specified | [10] | |
| T47D (Breast) | Not specified | Increased | Not specified | [11] | |
| Paclitaxel | CHMm (Canine mammary) | 1 µM for 24h | Significantly Increased | Not specified | [7] |
| T98G (Glioblastoma) | Not specified | 90.0% | 41.8% | [8] | |
| MCF-7 (Breast) | 20 nM for 24h | >60% | ~23% | [12] | |
| MDA-MB-231 (Breast) | 20 nM for 24h | >50% | ~27% | [12] |
Signaling Pathways and Experimental Workflows
The mechanism of G2/M arrest often involves the modulation of key cell cycle regulatory proteins. A common pathway initiated by DNA damage, a frequent outcome of cytotoxic agents, is depicted below.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Inhibitors of the G2 DNA damage checkpoint and their potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antiproliferative 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Doxorubicin-Induced G2/M Arrest in Breast Cancer Cells Modulated by Natural Compounds Naringenin and Hesperidin | Junedi | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 12. spandidos-publications.com [spandidos-publications.com]
Navigating Metabolic Stability: A Comparative Guide for 4-Benzylpiperazin-1-amine and its Analogues
Executive Summary
The metabolic stability of piperazine derivatives can be significantly modulated through chemical modifications. Key metabolic pathways for compounds like N-benzylpiperazine (BZP) include hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4.[1][2] Strategic structural alterations, such as the introduction of electron-withdrawing groups or the replacement of metabolically liable positions, can substantially enhance metabolic half-life, thereby improving the compound's potential as a drug candidate.
Comparative Analysis of Metabolic Stability
To illustrate the impact of structural modifications on metabolic stability, we present a case study on a series of piperazin-1-ylpyridazines. While not direct analogues of 4-benzylpiperazin-1-amine, they share the core piperazine scaffold and provide valuable insights into structure-metabolism relationships. The following table summarizes the in vitro microsomal half-life (t½) in mouse and human liver microsomes for a selection of these compounds, demonstrating how targeted chemical changes can lead to dramatic improvements in metabolic stability.[3]
| Compound ID | Key Structural Features | MLM t½ (min) | HLM t½ (min) |
| 1 | Parent Compound | ~3 | ~3 |
| 29 | Fluorine-blocked para-position of ring D, electron-poor pyridine in region A, and replacement of the piperazine ring with a diazaspiro[3.3]heptane system | 113 | 105 |
MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data from Llona-Minguez, S., et al. (2017).[3]
The striking difference in metabolic half-life between the parent compound 1 and its highly modified analogue 29 underscores the power of medicinal chemistry in addressing metabolic liabilities. The modifications in compound 29 effectively block or reduce the susceptibility to the primary metabolic pathways affecting the parent structure.[3]
Metabolic Pathways of N-Benzylpiperazine
The primary metabolic routes for N-benzylpiperazine (BZP), a close structural relative of this compound, have been identified as:[4][5]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring.
-
N-Dealkylation: Cleavage of the bond between the nitrogen of the piperazine ring and the benzyl group.
These metabolic transformations are primarily carried out by cytochrome P450 enzymes in the liver. Understanding these pathways is crucial for designing analogues with improved metabolic stability. For instance, blocking potential sites of hydroxylation on the aromatic ring with groups that are not easily metabolized can enhance the compound's half-life.
Caption: Primary metabolic pathways of N-benzylpiperazine.
Experimental Protocols
The following is a generalized protocol for an in vitro microsomal stability assay, a standard method for evaluating the metabolic stability of compounds.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound or its analogues)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the human liver microsomes and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture. The final concentration of the test compound is typically around 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
Proper Disposal of 4-Benzylpiperazin-1-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of 4-Benzylpiperazin-1-amine, a compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to mitigate risks and ensure compliance with regulatory standards.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary[1].
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2][3][4].
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[1][4].
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 2: Engage a Certified Waste Disposal Service
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal contractor.
-
Provide the contractor with all available information about the chemical, including its name, quantity, and any known hazards.
Step 3: Documentation and Record-Keeping
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Retain all documentation provided by the hazardous waste disposal company for regulatory compliance.
III. Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate actions:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[2][3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes[2][3]. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration[3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Benzylpiperazin-1-amine
This guide provides crucial safety and logistical information for the handling and disposal of 4-Benzylpiperazin-1-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Profile: this compound and its related compounds are classified as hazardous chemicals. They can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Some related compounds are corrosive and can cause severe skin burns and eye damage.[4][5] Therefore, handling requires strict adherence to safety protocols.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles in combination with a full-face shield.[1][2][4][5][6] | To protect against splashes and aerosols that can cause serious eye damage.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7] Double-gloving is recommended.[7] | To prevent skin contact, which can cause irritation or chemical burns.[1][4][5] |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or suit is recommended.[7] | To protect against incidental contact and spills. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4][7] If a fume hood is unavailable, a NIOSH-approved respirator should be used.[4][5] | To avoid inhalation of potentially harmful vapors or dust.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize risk.
1. Preparation and Weighing:
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4][7]
-
Decontamination: Before starting, decontaminate the work surface within the fume hood.
-
PPE: Don all required PPE as specified in the table above.
-
Weighing: Use a tared, sealed container for weighing to minimize exposure.
-
Spill Containment: Work on a disposable absorbent pad to contain any potential spills.[7]
2. Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the container with the pre-weighed compound.
-
Mixing: Use appropriate laboratory equipment for mixing, ensuring the container is securely capped to prevent splashes or aerosol generation.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all equipment and the work area within the fume hood after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4][5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Classify waste containing this compound as hazardous chemical waste.[8]
-
Waste Segregation:
-
Container Management:
-
Use a leak-proof container with a secure lid.
-
Label the container with "Hazardous Waste" and the full chemical name.[8]
-
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials pending pickup.[4][6][8]
-
Final Disposal: Arrange for collection by a licensed hazardous waste disposal company. The recommended method of disposal is incineration at an approved facility.[8][9]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
